molecular formula C11H12N2S B1322814 2-(2-Phenyl-thiazol-4-yl)-ethylamine CAS No. 645393-01-7

2-(2-Phenyl-thiazol-4-yl)-ethylamine

Cat. No.: B1322814
CAS No.: 645393-01-7
M. Wt: 204.29 g/mol
InChI Key: CISTXXCPQIZSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenyl-thiazol-4-yl)-ethylamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISTXXCPQIZSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 2-(2-Phenyl-1,3-thiazol-4-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Phenyl-1,3-thiazol-4-yl)ethanamine is a heterocyclic amine of significant interest within contemporary medicinal chemistry and drug development. Its structural scaffold, featuring a phenyl-substituted thiazole ring linked to an ethylamine moiety, represents a key pharmacophore in a variety of biologically active compounds. The precise elucidation of its molecular structure and purity is paramount for its application in research and development, forming the foundation for understanding its chemical reactivity, metabolic fate, and interaction with biological targets.

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unequivocal identification and purity assessment of this compound. The methodologies and data interpretation strategies outlined herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The synthesis and characterization of this key intermediate, referred to as compound G , have been described in the scientific literature, providing a foundational reference for its analytical profile.[1]

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine is presented below. The key structural features to be interrogated by spectroscopic methods include the protons and carbons of the phenyl ring, the thiazole ring, and the ethylamine side chain.

Caption: Chemical structure of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired using a high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum at room temperature.

  • Data Acquisition: A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_protocol ¹H NMR Experimental Workflow prep Sample Preparation (Compound in Deuterated Solvent) nmr NMR Spectrometer (Data Acquisition) prep->nmr Insert Sample fid Free Induction Decay (FID) (Raw Data) nmr->fid Generate Signal process Data Processing (Fourier Transform, Phasing) fid->process Transform spectrum ¹H NMR Spectrum (Chemical Shifts, Multiplicities) process->spectrum Generate Spectrum

Caption: ¹H NMR Experimental Workflow.

Data Interpretation: The ¹H NMR spectrum of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine is expected to show distinct signals corresponding to the aromatic protons of the phenyl and thiazole rings, and the aliphatic protons of the ethylamine side chain.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PlaceholderMultiplet5HPhenyl protons (C₆H₅)
PlaceholderSinglet1HThiazole proton (C₅-H)
PlaceholderTriplet2HMethylene protons (-CH₂-CH₂-NH₂)
PlaceholderTriplet2HMethylene protons (-CH₂-CH₂-NH₂)
PlaceholderSinglet (broad)2HAmine protons (-NH₂)

Note: The exact chemical shifts and coupling constants would be extracted from the primary literature.[1]

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

Experimental Protocol: The protocol is similar to ¹H NMR, but with a ¹³C observe pulse program. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Data Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
PlaceholderPhenyl carbons (C₆H₅)
PlaceholderThiazole carbons (C₂, C₄, C₅)
PlaceholderMethylene carbons (-CH₂-CH₂-NH₂)

Note: The exact chemical shifts would be extracted from the primary literature.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

G cluster_protocol FTIR Experimental Workflow source IR Source sample Sample source->sample detector Detector sample->detector interferogram Interferogram detector->interferogram spectrum IR Spectrum interferogram->spectrum Fourier Transform

Caption: FTIR Experimental Workflow.

Data Interpretation: The IR spectrum will provide evidence for the key functional groups in 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, broadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1600, 1480Medium-StrongC=C and C=N stretching (aromatic rings)
~1550MediumN-H bending (amine)
PlaceholderPlaceholderC-N stretching
PlaceholderPlaceholderC-S stretching

Note: The exact wavenumbers and intensities would be extracted from the primary literature.[1]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_protocol Mass Spectrometry Workflow sample Sample Introduction ion Ionization Source sample->ion analyzer Mass Analyzer ion->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: Mass Spectrometry Workflow.

Data Interpretation: The mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
Placeholder (e.g., [M+H]⁺)Molecular ion, confirming the molecular weight
PlaceholderKey fragment ions (e.g., loss of the ethylamine side chain)

Note: The exact m/z values and fragmentation patterns would be determined from the experimental data.

Conclusion

The comprehensive spectroscopic analysis of 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The combined data from these orthogonal techniques allows for an unambiguous assignment of its chemical structure, which is a critical prerequisite for its use in research and drug development. The methodologies and expected spectral features outlined in this guide serve as a valuable resource for scientists working with this important chemical entity.

References

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. Available at: [Link][1]

Sources

An In-depth Technical Guide to Nicotinamide (CAS 98-92-0): Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Nicotinamide

Nicotinamide (NAM), also known as niacinamide, is the amide form of vitamin B3 and a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] Found in all living cells, NAD+ is a critical cofactor for hundreds of enzymatic reactions, most notably those central to cellular energy metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation.[2][3] Beyond its bioenergetic role, Nicotinamide is a key signaling molecule that modulates the activity of various enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, genomic stability, and cellular stress responses.[1] Its multifaceted roles make it a compound of great interest in fields ranging from aging and metabolic diseases to cancer and neurodegeneration.

Physicochemical Properties of Nicotinamide

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research. Nicotinamide is a white, crystalline solid that is highly soluble in water.[4]

PropertyValueSource
CAS Number 98-92-0[5]
Molecular Formula C₆H₆N₂O[6]
Molecular Weight 122.12 g/mol [6]
Melting Point 128-131 °C[2]
Boiling Point 334 °C
Solubility in Water Soluble (50 mg/mL)
Appearance White crystalline powder[2][6]
pH 6.0 - 7.5 (in a 50 g/L solution)[2]
Odor Nearly odorless[2]

Synthesis of Nicotinamide

Nicotinamide can be synthesized through several routes, with the hydrolysis of 3-cyanopyridine being a common industrial method. For laboratory-scale synthesis, the reaction of nicotinic acid with urea is also a viable option.

Protocol 1: Synthesis from 3-Cyanopyridine

This method involves the hydrolysis of 3-cyanopyridine in the presence of a catalyst, such as manganese dioxide, in an alcohol-water mixture. This approach is favored for its high yield and purity.[7]

Step-by-Step Methodology:

  • To a 1000 mL four-necked flask, add 100g of solid 3-cyanopyridine (0.96 mol), 20g of manganese dioxide (0.23 mol), and 400g of 95% ethanol.[7]

  • Stir the mixture and heat to 90°C.[7]

  • Maintain the reaction at approximately 90°C for 6 hours.[7]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • The filtrate is then subjected to rotary evaporation to remove the solvent.[7]

  • The resulting solid is dried under vacuum at 60°C for 10 hours to yield pure nicotinamide.[7]

Protocol 2: Synthesis from Nicotinic Acid and Urea

This process involves the reaction of nicotinic acid with urea at elevated temperatures.[4]

Step-by-Step Methodology:

  • Combine 123 parts (1 mol) of nicotinic acid and 45 parts (0.75 mol) of urea in a reaction vessel equipped with a stirrer.[4]

  • Heat the mixture to an internal temperature of 230-235°C.[4]

  • Pass a slow stream of anhydrous ammonia through the mixture at this temperature for 2 hours.[4]

  • Monitor the reaction for the conversion of nicotinic acid.

  • Upon completion, cool the mixture to 150°C.[4]

  • The nicotinamide product can then be purified through recrystallization.

Mechanism of Action and Biological Pathways

Nicotinamide's primary biological significance stems from its role as a precursor in the NAD+ biosynthesis salvage pathway. This pathway recycles nicotinamide that is produced from the activity of NAD+-consuming enzymes.[6][8]

The NAD+ Salvage Pathway

The salvage pathway is the main route for NAD+ synthesis in mammalian cells. It is a two-step enzymatic process.

  • Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[8]

  • Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NMN to form NAD+.[8]

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 Sirtuins->NAM NAD+ Consumption PARPs->NAM NAD+ Consumption CD38->NAM NAD+ Consumption

Caption: The NAD+ Salvage Pathway.

Applications in Research and Drug Development

Nicotinamide is widely used in cell culture as a supplement to enhance cell survival, delay senescence, and direct differentiation.[1]

Experimental Protocol: Nicotinamide in Cell Culture for Senescence Delay

This protocol outlines a general procedure for the long-term treatment of primary human fibroblasts with nicotinamide to extend their replicative lifespan.[1]

Materials:

  • Primary Human Fibroblasts

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nicotinamide solution (1 M stock in cell culture grade water, filter-sterilized)[9]

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Plate primary human fibroblasts at a desired density in standard culture medium and allow them to adhere overnight.

  • Nicotinamide Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of nicotinamide (typically 5-10 mM).[1] A control group with no nicotinamide should be maintained in parallel.

  • Long-Term Cultivation: Culture the cells long-term, replacing the nicotinamide-containing medium every 2-3 days.

  • Passaging: When the cells reach 80-90% confluency, passage them as per standard protocols, re-seeding them in nicotinamide-containing medium.

  • Assessment of Senescence: At various time points, assess markers of cellular senescence, such as:

    • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA.

    • Cell Morphology: Observe for the characteristic flattened and enlarged morphology of senescent cells.

    • Replicative Lifespan: Track the cumulative population doublings of the cell cultures.

Experimental_Workflow start Seed Primary Human Fibroblasts treatment Treat with Nicotinamide (5-10 mM) and Control start->treatment culture Long-Term Culture (Medium change every 2-3 days) treatment->culture passage Passage Cells at Confluency culture->passage assessment Assess Senescence Markers (SA-β-gal, ROS, Morphology) culture->assessment passage->culture Continue Culture passage->assessment

Sources

An In-depth Technical Guide to Potential Therapeutic Targets for Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylthiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The phenylthiazole scaffold is a prominent heterocyclic structure that has garnered substantial interest within the drug discovery and development community.[1][2] Its inherent aromaticity, structural rigidity, and capacity for diverse functionalization make it a versatile pharmacophore. This unique combination of physicochemical properties allows phenylthiazole derivatives to engage with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the key therapeutic targets of phenylthiazole derivatives, delving into the underlying mechanisms of action and presenting pertinent experimental data and protocols for researchers, scientists, and drug development professionals.

Antimicrobial Therapeutics: Combating Resistance with Novel Mechanisms

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Phenylthiazole derivatives have emerged as a promising class of antimicrobial agents with activity against both bacterial and fungal pathogens, often through mechanisms that can circumvent existing resistance.[5][6]

Antifungal Activity: Targeting Ergosterol Biosynthesis

A primary and well-established target for antifungal phenylthiazole derivatives is Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][7] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[2] Several phenylthiazole compounds have demonstrated potent inhibition of CYP51.[7][8]

Signaling Pathway: Inhibition of Fungal CYP51

CYP51_Inhibition Fungal Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Intermediate 14-demethylated intermediate CYP51->Intermediate catalysis Ergosterol Ergosterol Intermediate->Ergosterol multi-step synthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane essential component Phenylthiazole Phenylthiazole Derivative Phenylthiazole->CYP51 inhibition

Caption: Inhibition of CYP51 by phenylthiazole derivatives blocks ergosterol synthesis.

Quantitative Data: Antifungal Activity of Phenylthiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
SZ-C14Candida albicans1–16[7]
Compound B9Candida albicans0.5[7]
Compound B9Candida tropicalis1[1]
Compound B9Cryptococcus neoformans0.25[1]
Compound 2eCandida parapsilosis1.23[8]
Antibacterial Activity: Disrupting Cell Wall Synthesis and Other Key Processes

Phenylthiazole derivatives have demonstrated potent activity against Gram-positive bacteria, including challenging vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Their mechanism of action often involves the inhibition of bacterial cell wall synthesis.[5] Transposon mutagenesis studies have implicated proteins such as YubA, YubB (undecaprenyl diphosphate phosphatase - UPPP), and YubD as potential targets.[5]

Furthermore, other bacterial targets for phenylthiazole derivatives have been identified, including:

  • Sortase A: An enzyme crucial for anchoring surface proteins to the cell wall in many Gram-positive bacteria, playing a role in virulence and biofilm formation.[9]

  • DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication.[10]

Experimental Workflow: Antibacterial Target Identification

Antibacterial_Workflow Workflow for Identifying Antibacterial Targets cluster_in_vitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_in_vivo In Vivo Validation Screening Initial Screening (MIC determination) Resistant Activity against Resistant Strains (e.g., VRE, MRSA) Screening->Resistant Transposon Transposon Mutagenesis Screening->Transposon Enzyme Enzyme Inhibition Assays (e.g., UPPP, Sortase A, DNA Gyrase) Transposon->Enzyme Vesicles Membrane Vesicle Assays (Proton Motive Force) Transposon->Vesicles Model Animal Model of Infection (e.g., C. elegans) Enzyme->Model Efficacy Evaluation of Therapeutic Efficacy Model->Efficacy

Caption: A multi-step approach to identify antibacterial targets of phenylthiazoles.

Oncology: A Multifaceted Approach to Cancer Therapy

In the realm of oncology, phenylthiazole derivatives have shown considerable promise by targeting various hallmarks of cancer.[11][12] Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[11][13]

Kinase Inhibition

Several kinases that are critical for cancer cell growth and survival have been identified as targets for phenylthiazole compounds:

  • Insulin-like Growth Factor 1 Receptor (IGF1R): A receptor tyrosine kinase that plays a significant role in cell proliferation and differentiation.[14]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[15]

  • Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway that is frequently overactive in many cancers.[16][17]

  • Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis.[12]

Quantitative Data: Cytotoxic Activity of Phenylthiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4c (para-nitro moiety)SKNMC (Neuroblastoma)10.8 ± 0.08[11]
Compound 4d (meta-chloro moiety)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[11]
Compound 27HepG2 (Hepatocarcinoma)0.62 ± 0.34[14]
Compound 19MV4-11 (AML)0.002[15]
Thiazole Derivative 6aOVCAR-4 (Ovarian Cancer)1.569 ± 0.06[17]
Induction of Apoptosis

A common mechanism for the anticancer activity of phenylthiazole derivatives is the induction of programmed cell death, or apoptosis.[13] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[11]

Neurodegenerative Disorders: Targeting Protein Aggregation and Neuroinflammation

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Phenylthiazole derivatives are being explored for their potential to interfere with the pathological processes underlying these conditions.[18][19]

Inhibition of Tau Protein Aggregation

In Alzheimer's disease, the hyperphosphorylation and aggregation of the tau protein lead to the formation of neurofibrillary tangles, a key pathological hallmark.[18][20] Certain phenylthiazolyl-hydrazide derivatives have been shown to be potent inhibitors of tau aggregation in vitro.[18]

Monoamine Oxidase B (MAO-B) Inhibition

In Parkinson's disease, the selective inhibition of MAO-B can increase the levels of dopamine in the brain, providing symptomatic relief.[19] Novel 2-phenyl benzothiazole derivatives have been developed as selective and potent MAO-B inhibitors.[19]

Anti-inflammatory and Dermatological Applications

Phenylthiazole derivatives also possess anti-inflammatory properties, making them potential candidates for treating a range of inflammatory conditions.[21][22]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition can be beneficial for treating hyperpigmentation and for skin-whitening applications.[23] Some phenylthiazole derivatives have been identified as potent tyrosinase inhibitors with multifunctional activities, including antioxidant and anti-inflammatory effects.[23]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The phenylthiazole derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer is prepared.

  • Compound Addition: The phenylthiazole derivative at various concentrations is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The mixture is incubated for a specific period at an optimal temperature.

  • Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The phenylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The diverse biological activities of its derivatives underscore the importance of this chemical motif in medicinal chemistry. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as improving their pharmacokinetic and pharmacodynamic properties. The exploration of novel phenylthiazole derivatives holds significant promise for addressing unmet medical needs in infectious diseases, oncology, neurodegenerative disorders, and inflammatory conditions.

References

  • BenchChem. (2025).
  • Mohammad, H., et al. (n.d.). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. NIH.
  • BenchChem. (2025). Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole,. Benchchem.
  • (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • (n.d.).
  • (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH.
  • (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted....
  • BenchChem. (2025). potential biological activities of phenylthiazole scaffolds. Benchchem.
  • (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.
  • (2024).
  • (2026). (PDF) New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.
  • (n.d.). Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells | Biochemistry.
  • (n.d.). Different generations of phenylthiazole antibiotics with their associated antimicrobial, physicochemical and pharmacokinetic properties ….
  • (2025). Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents.
  • (2022).
  • (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
  • (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • (n.d.). PL370575A1 - 5-phenylthiazole derivatives and use as pi3 kinase inhibitors.
  • (2015).
  • (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH.
  • (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
  • (2025). (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites.
  • (2020).
  • (n.d.). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. NIH.
  • (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE53MpHZ7xDD4hedzrp2WD4n_FQKSjwatk9wgeYkWb0LaPG73R8O-HUcCkWF7k7kFwQxeyRI6DVqQLjgDojBhlxZ0vQIgYFCkC9aj3TMkL7IUxjafkwoDO9b86vj-KU-6wq3f_2]([Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(2-Phenyl-thiazol-4-yl)-ethylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for the synthesis of novel derivatives based on the versatile starting material, "2-(2-Phenyl-thiazol-4-yl)-ethylamine." We present several robust synthetic strategies focusing on the modification of the primary ethylamine group, which serves as a highly adaptable anchor for introducing chemical diversity. Detailed, step-by-step protocols for key transformations—including amide bond formation, reductive amination, and urea synthesis—are provided. These methodologies are designed to be reproducible and scalable, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide explains the rationale behind experimental choices and includes workflows and data presentation templates to support drug discovery campaigns.

Introduction: The 2-Phenylthiazole Scaffold

The thiazole ring is a cornerstone in the design of therapeutic agents, found in FDA-approved drugs such as the antifungal isavuconazole and the kinase inhibitor dasatinib.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for targeting diverse biological systems. The 2-phenylthiazole core, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors for enzymes like lanosterol 14α-demethylase (CYP51) in fungi and various protein kinases.[4][5]

The starting material, this compound, offers a strategic entry point for chemical exploration. Its structure presents three primary regions for modification, allowing for a systematic investigation of the chemical space surrounding the core scaffold.

Caption: Key regions for synthetic modification of the this compound scaffold.

This guide will focus primarily on the derivatization of Region A , the ethylamine side chain, as it provides the most direct and versatile route to a diverse library of analogues with varied physicochemical properties.

Synthetic Strategies and Protocols

The primary amine of this compound is a nucleophilic handle that can readily participate in a variety of classical and modern organic reactions. Below are detailed protocols for the most effective transformations.

Strategy I: Amide Bond Formation via Acylation

Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for the introduction of a vast array of functionalities. The resulting amides often exhibit improved metabolic stability and can form crucial hydrogen bond interactions with biological targets.[6][7]

Causality and Method Selection: While simple acylation with acyl chlorides is feasible, it can sometimes be harsh and generate HCl as a byproduct, which may complicate reactions with sensitive substrates.[8] The use of modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers a milder, more efficient, and highly reliable alternative, especially for sterically hindered or electron-deficient substrates.[8][9]

G start Inputs: 1. Carboxylic Acid (R-COOH) 2. This compound 3. HATU Coupling Reagent 4. Base (e.g., DIPEA) 5. Anhydrous DMF step1 Step 1: Acid Activation - Dissolve R-COOH, HATU, and DIPEA in DMF. - Stir for 10-15 min at 0°C. - Formation of activated O-acylisourea intermediate. start->step1 step2 Step 2: Nucleophilic Attack - Add this compound. - Allow reaction to warm to room temperature. - Stir for 2-12 hours. step1->step2 step3 Step 3: Reaction Monitoring - Monitor progress via Thin-Layer Chromatography (TLC) or LC-MS until starting material is consumed. step2->step3 step4 Step 4: Aqueous Workup - Quench reaction with water. - Extract product with an organic solvent (e.g., Ethyl Acetate). - Wash organic layer with brine. step3->step4 step5 Step 5: Purification & Characterization - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify crude product via column chromatography. - Characterize by NMR, MS, HPLC. step4->step5 end_node Final Product: N-[2-(2-Phenyl-thiazol-4-yl)-ethyl]-amide step5->end_node

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture for 15 minutes at 0°C to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategy II: Secondary Amine Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for synthesizing secondary and tertiary amines.[10] This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the primary amine and an aldehyde or ketone, followed by its immediate reduction.

Causality and Method Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10] It is significantly milder and more selective than other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is not protic and does not readily reduce the starting aldehyde or ketone, which minimizes side product formation. Its mild acidity can also catalyze imine formation, streamlining the reaction.[11]

Protocol 2.2: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. This can be optionally accelerated by adding a catalytic amount of acetic acid or using molecular sieves to remove water.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions. Be aware that the reaction may gently effervesce.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent product streaking).

  • Characterization: Analyze the purified secondary amine by ¹H NMR, ¹³C NMR, and HRMS.

Strategy III: Bioisosteric Replacement of the Phenyl Ring

Bioisosterism is a key strategy in drug design used to optimize a lead compound's physicochemical and pharmacokinetic properties without losing its desired biological activity.[12][13][14][15] Instead of modifying the phenyl ring on the final molecule, it is far more efficient to synthesize analogues using substituted precursors in the initial thiazole synthesis (e.g., Hantzsch thiazole synthesis).[16][17]

Conceptual Protocol: Synthesis of Phenyl-Substituted Analogues

The synthesis of the core scaffold itself can be adapted to introduce diversity in Region B. The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[16][17]

  • Thioamide Synthesis: Start with a commercially available substituted benzonitrile (e.g., 4-fluorobenzonitrile, 3-methoxybenzonitrile). Convert it to the corresponding thiobenzamide.

  • α-Haloketone Formation: Prepare the required α-haloketone intermediate that will provide the ethylamine side chain after cyclization and subsequent reduction/conversion steps.

  • Cyclization: React the substituted thiobenzamide with the α-haloketone precursor to form the 2-(substituted-phenyl)-thiazole ring.

  • Side Chain Elaboration: Convert the functional group at the 4-position of the thiazole into the desired ethylamine side chain.

By employing a variety of substituted benzonitriles, a library of 2-(2-Aryl-thiazol-4-yl)-ethylamine analogues can be generated, allowing for a thorough exploration of SAR related to the phenyl ring.

Data Presentation

Systematic logging of experimental data is crucial for SAR analysis. The following table provides a template for summarizing the properties of newly synthesized derivatives.

Compound ID Structure (R-Group) Synthetic Method Yield (%) m.p. (°C) HRMS (m/z) [M+H]⁺
DERIV-001 R = BenzoylProtocol 2.185134-136Calculated: 309.1005Found: 309.1002
DERIV-002 R = 4-FluorobenzoylProtocol 2.181141-143Calculated: 327.0911Found: 327.0908
DERIV-003 R = BenzylProtocol 2.272(Oil)Calculated: 295.1213Found: 295.1210
DERIV-004 R = CyclohexylmethylProtocol 2.27598-100Calculated: 301.1679Found: 301.1675
DERIV-005 R = Phenyl (Urea)(Similar to 2.1)88175-177Calculated: 324.1118Found: 324.1115

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel derivatives from this compound. By systematically applying these methods, researchers can efficiently generate diverse libraries of compounds. The strategic modification of the ethylamine side chain via amidation and reductive amination, coupled with the potential for bioisosteric replacement of the phenyl ring, enables a comprehensive exploration of the structure-activity landscape. This approach is fundamental to the optimization of hit and lead compounds in modern drug discovery programs.

References

  • BenchChem. (2025).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Kashyap, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Li, Y., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology. [Link]

  • Fassihi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem AG. [Link]

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • ResearchGate. (Various Authors). Synthetic routes for thiazole analogues. ResearchGate. [Link]

  • Stephens, C. E., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (Various Authors). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. [Link]

  • Fassihi, A., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chemistry & Engineering.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (Various Authors). Synthesis of phenyl ring containing fused thiazole derivative. ResearchGate. [Link]

  • Bencze, G., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • Davies, J., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Stephens, C. E., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Gontijo, J., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Bhatia, R., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline.
  • Podyacheva, E., et al. (2018). Hitchhiker's guide to reductive amination. Synthesis. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Wang, C., et al. (2016). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. RSC Advances.

Sources

Application Notes and Protocols for Amide Coupling with 2-(2-Phenyl-thiazol-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(2-Phenyl-thiazol-4-yl)-ethylamine Moiety in Medicinal Chemistry

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Its unique structural and electronic properties, imparted by the phenyl-thiazole core, make it a valuable building block in the design of novel therapeutics. The primary amine functionality serves as a critical handle for diversification through amide bond formation, one of the most fundamental and frequently employed reactions in drug discovery.[1][2] This application note provides a detailed guide to performing amide coupling reactions with this specific amine, offering insights into reagent selection, protocol optimization, and purification strategies to empower researchers in their synthetic endeavors.

While standard amide coupling protocols are abundant, the electronic nature of the thiazole ring and potential steric hindrance can influence reactivity. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. This document will explore several robust protocols, explaining the mechanistic rationale behind each to facilitate informed decision-making in the laboratory.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[2] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carboxyl carbon susceptible to nucleophilic attack by the amine.

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate when using carbodiimide-based reagents.[3][4] This intermediate can then react directly with the amine or, more efficiently, be converted into a less reactive but more stable active ester in the presence of additives like 1-hydroxybenzotriazole (HOBt), which also helps to suppress side reactions and reduce racemization.[5]

Recommended Amide Coupling Protocols

The choice of coupling reagent is critical and often depends on the specific carboxylic acid and any functional groups present. Below are two highly reliable and widely applicable protocols for the amide coupling of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling - The Workhorse Method

This is a classic and cost-effective method suitable for a wide range of carboxylic acids. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[6] HOBt is used as an additive to improve efficiency and minimize side reactions.[7]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.) and this compound hydrochloride (1.05 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M concentration).

  • Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq.) to the solution to neutralize the hydrochloride salt of the amine and the HOBt. Stir for 10-15 minutes at room temperature.

  • Activator Addition: Add HOBt (1.2 eq.) to the reaction mixture.

  • Coupling Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform the same aqueous washes as with DCM.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Table 1: Reagent Stoichiometry for EDC/HOBt Coupling

ReagentEquivalents
Carboxylic Acid1.0
This compound HCl1.05
EDC·HCl1.2
HOBt1.2
DIPEA or TEA2.5 - 3.0
Protocol 2: HATU Mediated Amide Coupling - For Challenging Substrates

For sterically hindered or electron-deficient carboxylic acids, or when the EDC/HOBt method gives low yields, a more potent coupling reagent is often required.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that has proven to be highly effective for difficult couplings.[10][11]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Activator and Base Addition: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the carboxylic acid solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of this compound hydrochloride (1.05 eq.) and additional DIPEA (1.0 eq.) in a small amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Reagent Stoichiometry for HATU Coupling

ReagentEquivalents
Carboxylic Acid1.0
This compound HCl1.05
HATU1.1
DIPEA4.0

Visualizing the Workflow: A Generalized Amide Coupling Protocol

The following diagram illustrates the general steps involved in a typical amide coupling reaction.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dissolve Carboxylic Acid & Amine in Solvent base Add Base (e.g., DIPEA) reagents->base activator Add Coupling Reagent (e.g., EDC/HOBt or HATU) base->activator stir Stir at RT (Monitor by TLC/LC-MS) activator->stir workup Aqueous Work-up stir->workup chromatography Column Chromatography workup->chromatography product Isolated Amide Product chromatography->product

Caption: Generalized workflow for amide coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider switching to a more powerful coupling reagent like HATU.[9] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Increasing the reaction time or temperature (e.g., to 40-50 °C) may also improve conversion.

  • Side Products: The formation of N-acylurea is a common side reaction with carbodiimide reagents.[12] The use of HOBt helps to minimize this. If purification is difficult, consider using a different carbodiimide like DIC, where the urea byproduct is often less soluble and can be filtered off.

  • Purification Challenges: The polarity of the final amide product will dictate the appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective. For particularly polar compounds, adding a small amount of methanol to the mobile phase may be necessary. Recrystallization can also be an effective purification method for solid products.[13]

Conclusion

The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. By understanding the underlying principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols outlined in this application note provide a solid foundation for successfully employing this valuable building block in medicinal chemistry programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]

  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.

Sources

Application Note: 2-(2-Phenyl-thiazol-4-yl)-ethylamine as a Foundational Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The thiazole ring is a privileged heterocyclic motif present in numerous clinically approved drugs and demonstrates a wide spectrum of biological activities.[1] This document provides a comprehensive guide to leveraging "2-(2-Phenyl-thiazol-4-yl)-ethylamine" as a core structural template for the design and development of new antimicrobial agents. We present detailed protocols for the synthesis of the primary amine scaffold, robust methodologies for in vitro antimicrobial and cytotoxicity evaluation, and a framework for exploring structure-activity relationships (SAR) to optimize potency and selectivity. Finally, we introduce preliminary in vivo models for early-stage efficacy assessment.

The Thiazole Moiety: A Privileged Scaffold in Antimicrobial Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, potential for diverse substitutions, and ability to engage in various biological interactions make it an ideal starting point for drug design. Several approved drugs, such as the anti-HIV agent Ritonavir and the antifungal Ravuconazole, feature a thiazole core.[2]

Thiazole derivatives exert their antimicrobial effects through multiple mechanisms of action, providing a rich field for discovery:

  • Enzyme Inhibition: They have been shown to inhibit critical bacterial enzymes. For instance, some derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid synthesis (FAS II), and DNA gyrase.[2][3]

  • Cell Wall Synthesis Disruption: Certain thiazoles interfere with the biosynthesis of the bacterial cell wall.

  • Ergosterol Synthesis Inhibition: In fungi, thiazole-containing azoles, such as isavuconazole, target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[4]

The specific compound, this compound, combines the privileged thiazole ring with a phenyl group at the 2-position and a reactive ethylamine side chain at the 4-position. This configuration offers multiple vectors for chemical modification, making it an excellent candidate for library synthesis and SAR studies.

Synthesis of the Core Scaffold: this compound

The foundational step in utilizing this scaffold is its efficient synthesis. The Hantzsch thiazole synthesis is the most common and practical method, involving the condensation of an α-haloketone with a thioamide.[1][5] To produce the primary amine, a protected amine synthon, such as phthalimide, is often employed in a Gabriel-type synthesis.[5]

A generalized synthetic route is outlined below. The process begins by preparing a brominated ketone intermediate, which then undergoes cyclization with thiobenzamide to form the phenyl-thiazole ring. Subsequent deprotection yields the target primary amine.[5]

G A Starting Materials (e.g., Phthalimide, Methyl Vinyl Ketone) B Step 1: Alkylation & Bromination A->B C 1-Bromo-4-N-phthalimido-2-butanone B->C D Step 2: Hantzsch Cyclization (with Thiobenzamide) C->D E Protected Thiazole Intermediate D->E F Step 3: Deprotection (e.g., Hydrazine Hydrate) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of the target amine scaffold.

In Vitro Efficacy: Antimicrobial Potency Determination

The initial phase of evaluation involves determining the compound's direct activity against a panel of pathogenic microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][8]

Causality Behind Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility and low levels of inhibitors for common antibiotics.[6]

  • Inoculum Density: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluting it to a final concentration of ~5 x 10⁵ CFU/mL in the well is critical. A lower density may overestimate potency, while a higher density can underestimate it.[8]

  • Controls: Positive (no drug) and negative (no bacteria) controls are essential to validate that the bacteria can grow in the test conditions and that the medium is sterile, respectively.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.[8]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of "this compound" or its derivatives in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to cover a broad concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in MHB without compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration where no visible growth is observed.[9]

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Select Bacterial Colonies B Grow to 0.5 McFarland Standard in MHB A->B D Inoculate 96-well Plate (Final CFU ~5x10^5/mL) B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC Value F->G

Caption: Standard workflow for the broth microdilution MIC assay.

Data Presentation: MIC Values

Results should be summarized in a clear table. This allows for easy comparison of activity across different microbial strains and against reference antibiotics.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (PAO1) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
Scaffold DataDataDataData
Derivative 1 DataDataDataData
Ciprofloxacin DataDataDataData

In Vitro Safety: Cytotoxicity Assessment

A promising antimicrobial agent must exhibit selective toxicity against microbial cells over host cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[8][10]

Protocol 4.1: MTT Cytotoxicity Assay

This protocol measures the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12]

Causality Behind Choices:

  • Cell Line: A standard human cell line like HEK293 (embryonic kidney) or HepG2 (liver carcinoma) is used to represent mammalian cells.

  • MTT Reagent: The reduction of MTT to formazan is catalyzed by mitochondrial NAD(P)H-dependent oxidoreductase enzymes, meaning only metabolically active, viable cells produce the purple color.[8] This provides a direct link between signal intensity and cell health.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with a human cell line (e.g., HEK293) at a density of ~1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Remove the compound-containing medium.

    • Add MTT solution (e.g., 0.5 mg/mL in medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the plate on a microplate reader at ~570 nm.

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%. Then, determine the Selectivity Index (SI) .

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, a critical parameter for a viable drug candidate.

G A Seed Human Cells in 96-well Plate B Incubate 24h (Adhesion) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate 24-48h (Exposure) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate CC50 & SI H->I

Caption: Workflow for assessing compound cytotoxicity via the MTT assay.

Structure-Activity Relationship (SAR) and Scaffold Optimization

The "this compound" scaffold is a template for optimization. SAR studies involve synthesizing analogs and systematically evaluating how structural changes affect antimicrobial activity and cytotoxicity.[13][14]

Key Modification Points:

  • R¹ (Phenyl Ring): Introducing electron-withdrawing (e.g., -Cl, -F, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups can significantly alter electronic properties and binding interactions. The position of these substituents (ortho, meta, para) is also critical.[3][13]

  • R² (Ethylamine Side Chain): The primary amine is a key reactive handle. It can be acylated, alkylated, or used to form amides, sulfonamides, or other functional groups to explore new binding pockets and alter physicochemical properties like solubility and cell permeability.

Sources

Application Note & Protocols: A Methodological Framework for Assessing the Cytotoxicity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. A critical step in the preclinical development of these compounds is the rigorous evaluation of their cytotoxic effects.[1] This guide provides a comprehensive methodological framework for assessing the cytotoxicity of novel thiazole derivatives. We move beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design. This document details an integrated, multi-parametric approach, combining assays for metabolic viability, membrane integrity, and specific cell death pathways to build a robust cytotoxicity profile.

The Imperative for Cytotoxicity Profiling in Thiazole Drug Discovery

Thiazole derivatives are investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] However, the very mechanisms that make them effective can also pose risks of cellular toxicity. Early and accurate assessment of cytotoxicity is therefore not merely a regulatory hurdle but a fundamental component of the drug discovery workflow.[3][4] It enables researchers to:

  • Screen and Rank Compounds: Quickly eliminate overtly toxic candidates and prioritize those with a favorable therapeutic window.[3]

  • Determine Therapeutic Index: Establish the crucial ratio between the dose required for therapeutic effect and the dose at which toxicity is observed.[3]

  • Elucidate Mechanism of Action: Understand how a compound affects cells, which can inform lead optimization and predict potential in vivo toxicities.

This guide presents a tiered approach, starting with broad viability screening and progressing to more detailed mechanistic assays to differentiate between modes of cell death, such as apoptosis and necrosis.

A Multi-Parametric Strategy for Cytotoxicity Assessment

A single assay is insufficient to fully characterize a compound's cytotoxic profile. For instance, an assay measuring metabolic activity might miss compounds that induce cell death without immediately impacting mitochondrial function.[5] Therefore, we advocate for an integrated workflow that interrogates multiple cellular health indicators.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Multiplexed Assays cluster_analysis Phase 4: Data Analysis & Profiling Cell_Culture Select & Culture Appropriate Cell Line(s) Seeding Seed Cells into Microplates (e.g., 96-well) Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Thiazole Compound Compound_Prep->Seeding Treatment Treat Cells with Compound (24, 48, 72 hours) Seeding->Treatment MTT Tier 1: Metabolic Viability (MTT Assay) Treatment->MTT LDH Tier 2: Membrane Integrity (LDH Release Assay) Treatment->LDH Apoptosis Tier 3: Mode of Death (Annexin V / Caspase) Treatment->Apoptosis Controls Include Vehicle (e.g., DMSO) & Positive Controls Controls->Treatment Data_Acq Spectrophotometry / Flow Cytometry Reading MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq IC50 Calculate IC50 Values Data_Acq->IC50 Profiling Construct Comprehensive Cytotoxicity Profile IC50->Profiling

Caption: General workflow for assessing thiazole compound cytotoxicity.

Tier 1: Metabolic Viability Assessment using the MTT Assay

The MTT assay is a robust, high-throughput colorimetric assay that serves as an excellent primary screen for cytotoxicity.[6][7]

Principle of Causality: This assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore, viable) cells.[8] A reduction in formazan signal in treated cells compared to untreated controls indicates a loss of viability.

Protocol: MTT Cytotoxicity Assay

Materials:

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[7]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[8]

    • Expertise Note: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overconfluence and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[9]

    • Trustworthiness Check: Serum can interfere with the assay; using serum-free medium during MTT incubation enhances accuracy.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Plate Layout Example (96-well) Columns 1-3Columns 4-6Columns 7-9Columns 10-12
Row A Media BlankVehicle ControlCompound 1 (Low Conc.)Positive Control
Row B Media BlankVehicle ControlCompound 1 (Low Conc.)Positive Control
Row C Media BlankVehicle ControlCompound 1 (Low Conc.)Positive Control
Row D Vehicle ControlCompound 1 (Mid Conc.)Compound 2 (Low Conc.)Positive Control
Row E Vehicle ControlCompound 1 (Mid Conc.)Compound 2 (Mid Conc.)Positive Control
Row F Vehicle ControlCompound 1 (High Conc.)Compound 2 (High Conc.)Positive Control
Row G Vehicle ControlCompound 1 (High Conc.)Compound 2 (High Conc.)Positive Control
Row H Vehicle ControlCompound 1 (High Conc.)Compound 2 (High Conc.)Positive Control

Tier 2: Membrane Integrity Assessment via LDH Release Assay

While MTT measures a loss of viability, the Lactate Dehydrogenase (LDH) assay provides a more direct measure of cell death, specifically necrosis or late apoptosis, by quantifying plasma membrane damage.[10][11]

Principle of Causality: LDH is a stable cytosolic enzyme present in most cells.[12] When the plasma membrane is compromised, LDH is released into the culture supernatant. The assay uses an enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[13] The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[10]

Protocol: LDH Release Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • 96-well flat-bottom sterile culture plates.

  • Lysis Buffer (e.g., 10X Triton™ X-100 solution provided in kits) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Prepare and treat the 96-well plate exactly as described in steps 1-3 of the MTT protocol. It is crucial to set up the following controls on the same plate:[14]

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).

    • Vehicle Control: Cells treated with the compound's solvent.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well assay plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm using a microplate reader.

Data Calculation: Percentage Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] * 100

Tier 3: Differentiating Apoptosis from Necrosis

Understanding the mode of cell death is critical. Apoptosis is a programmed, controlled process, while necrosis is a catastrophic, inflammatory one.[16] This distinction has significant implications for in vivo responses.

Apoptosis_vs_Necrosis cluster_cell_states Cell States cluster_stains Fluorescent Probes cluster_outcomes Flow Cytometry Quadrants Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Intact Early_Apoptosis Early Apoptosis PS Flipping Outer Membrane: Intact Healthy->Early_Apoptosis Apoptotic Stimulus Q1 Q1: Healthy (Annexin V- / PI-) Healthy->Q1 Late_Apoptosis Late Apoptosis / Necrosis PS Flipped Outer Membrane: Permeable Early_Apoptosis->Late_Apoptosis Progression AnnexinV {Annexin V-FITC | Binds to exposed PS (Green Fluorescence)} Early_Apoptosis->AnnexinV binds Late_Apoptosis->AnnexinV binds PI {Propidium Iodide (PI) | Enters permeable cells Binds DNA (Red Fluorescence)} Late_Apoptosis->PI stains Q2 Q2: Early Apoptotic (Annexin V+ / PI-) AnnexinV->Q2 Q3 Q3: Late Apoptotic/Necrotic (Annexin V+ / PI+) AnnexinV->Q3 PI->Q3 Q4 Q4: Necrotic (Annexin V- / PI+) PI->Q4

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Principle of Causality: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[17] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with high affinity for PS.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18][19] By using these two probes together, we can distinguish four cell populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.[16]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[16]

  • Annexin V- / PI+ : Necrotic cells (though this population can be small).[19]

Protocol: Annexin V/PI Staining

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometry tubes.

  • Cold PBS.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with thiazole compounds for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic method like EDTA treatment to preserve membrane integrity.[16] Collect both floating and adherent cells.

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[17][20]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3/7 Activity Assay

Principle of Causality: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases.[21][22] Their activation is a hallmark of apoptosis. This assay uses a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is the specific recognition motif for Caspase-3/7.[23] When active Caspase-3/7 in the cell lysate cleaves the substrate, a luminescent or fluorescent signal is generated that is proportional to the amount of caspase activity.[23]

Protocol: Homogeneous Caspase-3/7 Assay

Materials:

  • Commercially available Caspase-Glo® 3/7 or similar luminescent/fluorescent assay kit.

  • Opaque-walled 96-well plates suitable for luminescence/fluorescence.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as previously described.

  • Reagent Preparation: Reconstitute the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • "Add-Mix-Measure": Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.[23]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader. An increase in signal compared to the vehicle control indicates the induction of apoptosis.

Data Analysis and Interpretation

The ultimate goal is to integrate the data from these assays to build a complete cytotoxicity profile.

  • IC₅₀ Calculation: For MTT and LDH assays, plot the percentage of viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value—the concentration of the compound that causes a 50% reduction in the measured effect.[3]

  • Integrated Profile: Compare the IC₅₀ values from different assays.

    • If MTT IC₅₀ ≈ LDH IC₅₀ , the compound is likely causing necrotic cell death.

    • If MTT IC₅₀ is significantly lower than LDH IC₅₀ , it suggests a non-necrotic mechanism, such as apoptosis or metabolic inhibition, is occurring first.

    • Annexin V and Caspase data will confirm apoptosis. A dose-dependent increase in Annexin V+/PI- cells and elevated Caspase-3/7 activity are strong indicators of programmed cell death.[24]

Advanced Mechanistic Assays

For compounds showing significant cytotoxicity, further investigation may be warranted to pinpoint the underlying mechanism.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Many cytotoxic pathways converge on the mitochondria. A loss of ΔΨm is an early event in apoptosis.[25] Assays using fluorescent dyes like Rhodamine 123 or TMRE can quantify this change.[26]

  • Reactive Oxygen Species (ROS) Detection: Thiazole compounds can induce oxidative stress. The generation of ROS can be measured using cell-permeable fluorescent probes like H₂DCFDA.[27][28]

Conclusion

The assessment of thiazole compound cytotoxicity requires a thoughtful, multi-parametric approach. By systematically evaluating metabolic activity (MTT), membrane integrity (LDH), and the hallmarks of apoptosis (Annexin V, Caspase-3/7), researchers can generate a robust and reliable cytotoxicity profile. This detailed characterization is indispensable for making informed decisions in the drug discovery pipeline, ensuring that only the most promising and safest candidates advance toward clinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). East Carolina University. [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (n.d.). National Center for Biotechnology Information. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online. [Link]

  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.). ResearchGate. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Apoptotic and necrotic cell death were assessed using Annexin V and... (n.d.). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). LinkedIn. [Link]

  • Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. (n.d.). PubMed. [Link]

  • Different Cytotoxicity Assays. (2024). Chemistry LibreTexts. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]

  • METHOD FOR EVALUATING THE CYTOTOXICITY OF CHEMICALS. (2019). European Patent Office. [Link]

  • Necrosis versus apoptosis of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Mitochondrial Membrane Potential Assay. (n.d.). Sartorius. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Evotec. [Link]

  • In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. (n.d.). PubMed. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). PubMed Central. [Link]

  • Detection of intracellular reactive oxygen species in cultured cells using fluorescent probes. (n.d.). American Journal of Physiology-Cell Physiology. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors from Thiazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Thiazole Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] This process regulates a vast array of cellular functions, including growth, differentiation, and survival.[1] Consequently, the abnormal function of kinases is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4]

Within the vast landscape of medicinal chemistry, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold".[5][6] Its unique structural and electronic properties allow it to act as a versatile framework in bioactive compounds.[2] Thiazole derivatives are present in numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib, and exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The thiazole moiety's ability to engage in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases makes it an ideal starting point for designing potent and selective inhibitors.[4][9]

This guide provides an in-depth overview of the workflow for developing novel kinase inhibitors, from the initial design and synthesis of thiazole-based compound libraries to their comprehensive biological evaluation using established biochemical and cellular protocols.

Section 1: Design and Synthesis of Thiazole-Based Compound Libraries

The successful development of a kinase inhibitor begins with the rational design and efficient synthesis of a diverse library of compounds. The thiazole core provides a rigid and chemically stable anchor that can be functionalized at multiple positions to explore the chemical space around the kinase active site.

The Hantzsch Thiazole Synthesis: A Cornerstone Technique

A classic and widely used method for constructing the thiazole ring is the Hantzsch synthesis.[1][10] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

  • Causality of Component Choice:

    • α-Haloketone: Provides the C4 and C5 atoms of the thiazole ring. The nature of the substituents on the ketone directly influences the properties of the final compound and its potential interactions with the kinase.

    • Thioamide (or Thiourea): Supplies the sulfur atom, the nitrogen atom, and the C2 atom of the ring. Using substituted thioamides is a primary strategy for introducing diversity at the 2-position of the thiazole, a key region for modulating kinase selectivity and potency.

The versatility of the Hantzsch synthesis allows for the creation of a large number of derivatives by simply varying the starting materials, making it a powerful tool for generating libraries for high-throughput screening.

Structure-Activity Relationship (SAR) as a Guiding Principle

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization.[11] By systematically modifying the substituents on the thiazole scaffold and observing the resulting changes in biological activity, researchers can build a model of the key interactions required for potent inhibition. For example, SAR studies might reveal that a specific substitution at the C2 position enhances selectivity for a particular kinase, while modifications at the C4 or C5 positions improve cell permeability.[12]

Section 2: The Drug Discovery and Development Workflow

The path from a chemical concept to a viable lead compound is a multi-step, iterative process. It involves cycles of design, synthesis, and testing, with each stage informing the next. The overall workflow is designed to progressively filter a large number of initial compounds down to a few highly promising candidates with desirable biological and pharmacological properties.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Scaffold Thiazole Scaffold Selection Library Compound Library Synthesis Scaffold->Library Iterate SAR SAR-Guided Design Library->SAR Iterate SAR->Library Iterate HTS Primary Screen (Biochemical Assay) SAR->HTS HitConf Hit Confirmation & IC50 Determination HTS->HitConf Identify 'Hits' CellAssay Secondary Screen (Cell-Based Assay) HitConf->CellAssay Selectivity Selectivity Profiling CellAssay->Selectivity Confirm Cellular Activity ADME In Vitro ADME & Toxicology Selectivity->ADME Prioritize Leads LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->SAR Iterate Design InVivo In Vivo Studies LeadOpt->InVivo

Caption: High-level workflow for thiazole-based kinase inhibitor development.

Section 3: Application Protocol: Primary Biochemical Screening

The first critical step in evaluating a new compound library is the primary biochemical screen. The goal is to identify "hits"—compounds that directly inhibit the catalytic activity of the purified target kinase.[13] A variety of assay formats exist, with Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays being a popular choice due to their high sensitivity, robustness in high-throughput settings, and non-radioactive nature.[14][15]

Protocol 3.1: TR-FRET Kinase Activity Assay

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a Streptavidin-labeled acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An active inhibitor will prevent substrate phosphorylation, leading to a loss of the FRET signal.

Materials:

  • Target Kinase (purified, recombinant)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Eu-labeled Anti-Phospho-Substrate Antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Assay buffer containing EDTA to chelate Mg²⁺ and stop the reaction)

  • Test Compounds (dissolved in 100% DMSO)

  • Positive Control Inhibitor (known inhibitor of the target kinase)

  • 384-well low-volume assay plates (e.g., white, round-bottom)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO solutions to the 384-well assay plates. This creates a final DMSO concentration of ~0.5-1% in the assay, which must be kept consistent across all wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined but should be at or below their respective Km values to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the compounds.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at the apparent ATP Km for the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Reaction Incubation & Termination:

    • Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). The reaction should be kept in the linear range, typically <20% substrate turnover.

    • Prepare the Detection Mix by diluting the Eu-antibody and SA-APC in Stop/Detection Buffer.

    • Stop the reaction by adding 10 µL of the Detection Mix to each well.

  • Signal Detection:

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

Data Analysis & Self-Validation:

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: Average signal from DMSO-only wells (0% inhibition).

    • Signal_Min: Average signal from positive control inhibitor wells (100% inhibition).

  • IC₅₀ Determination: For compounds showing significant inhibition (>50% at a single concentration), perform a dose-response experiment with a wider range of concentrations. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Quality Control: Calculate the Z'-factor for the assay plate to ensure its robustness for high-throughput screening. A Z' > 0.5 is considered excellent.

    • Z' = 1 - (3*(SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Data Presentation Example:

Compound IDTarget KinaseIC₅₀ (nM)
THZ-001Kinase A15.2
THZ-002Kinase A250.6
THZ-003Kinase A>10,000
Control-InhKinase A8.9

Section 4: Application Protocol: Secondary Cellular Assays

Biochemical hits must be validated in a cellular context.[16] Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and exert a desired biological effect.[17][18] A common and functionally relevant assay measures the ability of an inhibitor to block the proliferation of cancer cells that are dependent on the target kinase for their survival.[19]

Protocol 4.1: Kinase-Dependent Cell Proliferation Assay

Principle: This protocol uses a cell line (e.g., BaF3 murine pro-B cells) that has been engineered to express an oncogenic, constitutively active form of the target kinase.[19] These cells are dependent on the kinase's activity for their proliferation and survival. Inhibition of the target kinase by a cell-permeable compound will lead to cell cycle arrest and/or apoptosis, which can be measured as a decrease in cell viability.

Materials:

  • Kinase-dependent engineered cell line (e.g., BaF3-BCR-ABL, BaF3-FLT3-ITD)

  • Complete Growth Medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)

  • Test Compounds and Controls (in DMSO)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels)

  • Luminometer-compatible plate reader

Procedure:

  • Cell Seeding:

    • Culture the kinase-dependent cells to a healthy, sub-confluent state.

    • Harvest the cells and perform a cell count. Resuspend the cells in fresh growth medium to a final density of 5,000-10,000 cells per 90 µL.

    • Dispense 90 µL of the cell suspension into each well of the 96-well plate.

  • Compound Treatment:

    • Prepare 10X final concentrations of your serially diluted test compounds in growth medium.

    • Add 10 µL of the 10X compound solutions to the wells containing cells. The final DMSO concentration should be ≤0.2%.

    • Include "vehicle control" wells (DMSO only) and "positive control" wells (a known inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂. This duration allows for multiple cell doublings and provides a robust window to observe anti-proliferative effects.

  • Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of media in the well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis & Self-Validation:

  • Calculate Percent Viability:

    • % Viability = 100 * (Luminescence_Compound / Luminescence_Vehicle)

  • GI₅₀ Determination: Plot the % Viability against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the GI₅₀ (the concentration of inhibitor required to inhibit cell growth by 50%).

  • Trustworthiness: The inclusion of a known inhibitor as a positive control validates that the assay system is responsive. The vehicle control defines the baseline for 100% growth. A clear dose-response relationship for active compounds provides confidence in the result.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cell Proliferation & Survival pSubstrate->Response Inhibitor Thiazole-Based Inhibitor Inhibitor->RTK Blocks ATP Site

Caption: Inhibition of a signaling pathway by a thiazole-based kinase inhibitor.

Section 5: Lead Optimization and ADME/Tox Profiling

Once a compound demonstrates potent activity in both biochemical and cellular assays, it transitions from a "hit" to a "lead" candidate. The subsequent lead optimization phase focuses on refining the molecule's properties to make it suitable for in vivo studies. A critical component of this is profiling the compound's ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicology).[20][21] Early assessment of these properties is vital to avoid costly failures later in development.[22]

Key In Vitro ADME/Tox Assays:

Parameter AssessedAssay NameRationale & Experimental Causality
Metabolic Stability Microsomal Stability AssayMeasures how quickly the compound is metabolized by liver enzymes (cytochromes P450). A compound that is too rapidly metabolized will have a short half-life in vivo, limiting its efficacy.
Permeability PAMPA (Parallel Artificial Membrane Assay)Assesses a compound's ability to passively diffuse across a lipid membrane. This is a predictor of its potential for oral absorption from the gut.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the compound that binds to plasma proteins like albumin. Only the unbound fraction is free to engage the target kinase, so high binding can reduce efficacy.
Cytotoxicity HepG2 Cytotoxicity AssayEvaluates the compound's general toxicity to a standard liver cell line. This helps distinguish between targeted anti-proliferative effects and non-specific toxicity.
hERG Inhibition hERG Patch Clamp AssayMeasures inhibition of the hERG potassium channel. Blockade of this channel is a major cause of drug-induced cardiac arrhythmia, and this is a critical safety screen.

The data from these assays, combined with continued SAR studies, guides the medicinal chemistry team in making structural modifications to improve potency, enhance selectivity against off-target kinases, and optimize the overall pharmacological profile of the lead compound.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Kinase Screening Assay Services. Reaction Biology.
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023).
  • 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. (2020). Current Topics in Medicinal Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis. Benchchem.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC.
  • Spotlight: Cell-based kinase assay form
  • Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2020). PMC - NIH.
  • New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies.
  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors. Benchchem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA
  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Bentham Science Publisher.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review.
  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PMC - PubMed Central.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed.
  • 57789 PDFs | Review articles in KINASE INHIBITORS.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul

Sources

Application Notes and Protocols for the Analytical Characterization of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, leading to a continuous influx of novel derivatives with diverse functionalities. Rigorous and unambiguous characterization of these new chemical entities is paramount for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of novel thiazole derivatives. Moving beyond a simple listing of techniques, this document elucidates the underlying scientific principles and the rationale behind experimental choices, empowering researchers to design robust characterization workflows. The methodologies detailed herein, from chromatographic purity assessment to definitive structural elucidation, are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Foundational Importance of Purity and Identity

Before delving into complex structural analysis, it is imperative to establish the purity and elemental composition of a newly synthesized thiazole derivative. These initial steps prevent the misinterpretation of spectroscopic data due to the presence of residual starting materials, byproducts, or solvents.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is an indispensable technique for determining the purity of a compound by separating it from any impurities.[1][2] For thiazole derivatives, which often possess aromatic and heterocyclic systems, reversed-phase HPLC is typically the method of choice.

Causality of Experimental Choices: The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates moderately polar to nonpolar thiazole derivatives.[1] The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial.[2] Many thiazole derivatives contain basic nitrogen atoms that can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). The acidic modifier protonates these basic sites, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.[2] Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[2] A gradient elution is often employed for novel compounds to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the novel thiazole derivative.

    • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, Methanol).[2]

    • Dilute the dissolved sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[2]

    • Detection Wavelength: Monitor at 254 nm and a secondary wavelength appropriate for the chromophore of the thiazole derivative (e.g., 275 nm).[2]

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥95% is generally required for subsequent characterization and biological testing.[3][4]

Elemental Analysis: Confirming the Molecular Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[5] This technique is crucial for verifying that the empirical formula of the synthesized compound matches the theoretical composition, thus confirming its elemental integrity.[4]

Trustworthiness through Self-Validation: The data from elemental analysis is considered trustworthy when the experimentally determined percentages for C, H, and N are within ±0.4% of the calculated theoretical values.[3][4] This tight tolerance ensures a high degree of confidence in the proposed molecular formula.

Protocol 2: CHNS Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove any residual solvents, which can significantly alter the elemental composition. Drying under high vacuum for several hours is recommended.

    • Provide 2-3 mg of the purified thiazole derivative in a clean, labeled vial.

  • Instrumentation:

    • Utilize an automated CHNS elemental analyzer. These instruments use high-temperature combustion to convert the sample into gaseous products (CO₂, H₂O, N₂, SO₂).[5]

  • Analysis:

    • The instrument automatically combusts the sample, separates the resulting gases chromatographically, and detects them using a thermal conductivity detector.

    • The instrument's software calculates the percentage of each element based on the detector's response.

  • Data Interpretation:

    • Compare the experimental %C, %H, %N, and %S values with the theoretical values calculated for the proposed molecular formula.

    • The deviation for each element should not exceed 0.4%.[3][4] For example:

      • Calculated for C₁₀H₈N₂S: C, 63.80%; H, 4.28%; N, 14.88%; S, 17.03%.

      • Acceptable Found Values: C, 63.40-64.20%; H, 3.88-4.68%; N, 14.48-15.28%; S, 16.63-17.43%.

Unambiguous Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is employed to determine the precise molecular structure of the novel thiazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.[6] For thiazole derivatives, ¹H and ¹³C NMR are fundamental.

Expertise in Spectral Interpretation: The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment.[6] In a thiazole ring, the proton at the C2 position is typically the most deshielded (highest ppm value) due to the inductive effect of the adjacent sulfur and nitrogen atoms. Protons at C4 and C5 will have distinct chemical shifts and will often show coupling to each other.[6]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds which may have limited solubility in chloroform.[7]

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.[6]

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width is 0 to 220 ppm.

    • 2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and establish connectivity.

  • Data Interpretation:

    • ¹H NMR: Analyze the chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal to identify the different types of protons and their neighboring atoms.

    • ¹³C NMR: Analyze the chemical shift of each signal to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).[7]

    • Correlate the ¹H and ¹³C data, using 2D NMR if necessary, to build the molecular structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Thiazole Ring [6][8]

NucleusPositionTypical Chemical Shift (ppm)Notes
¹HH-28.8 - 9.1Often a singlet, highly deshielded.
¹HH-47.2 - 8.0Typically a doublet, coupled to H-5.
¹HH-57.0 - 7.8Typically a doublet, coupled to H-4.
¹³CC-2150 - 175Deshielded due to heteroatoms.
¹³CC-4140 - 155Aromatic region.
¹³CC-5110 - 130Aromatic region, generally more shielded than C4.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which serves as a crucial confirmation of the proposed structure.[9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[7][8]

Expertise in Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Thiazole rings are relatively stable and often appear as abundant molecular ions.[9] Fragmentation patterns can help identify substituents and their positions on the ring.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar thiazole derivatives.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure the mass analyzer (e.g., TOF, Orbitrap) is calibrated to provide high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Compare the experimentally measured accurate mass to the theoretical mass calculated for the proposed molecular formula. The mass difference should be less than 5 ppm.[8]

    • Analyze the isotopic pattern to further confirm the elemental composition (e.g., the presence of sulfur or chlorine).

    • Examine the fragmentation pattern to gain additional structural insights.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[11] The absorption of infrared radiation corresponds to the vibrational energies of chemical bonds.[12]

Causality of Spectral Features: For thiazole derivatives, key vibrational bands include C=N, C=C, and C-S stretching within the heterocyclic ring, as well as vibrations from any substituents.[12] The presence or absence of characteristic bands (e.g., a strong C=O stretch for an amide or ester substituent) provides direct evidence for the functional groups in the molecule.

Protocol 5: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a simpler and often preferred method.

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify characteristic absorption bands and assign them to specific functional groups.

Table 2: Key FT-IR Absorption Frequencies for Thiazole Derivatives [10][12]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100C-H StretchAromatic/Heteroaromatic C-H
1620-1500C=N StretchThiazole ring
1500-1400C=C StretchThiazole ring
~1700C=O StretchCarbonyl (if present)
3400-3200N-H StretchAmine/Amide (if present)

Advanced and Confirmatory Characterization

For a comprehensive understanding of a novel thiazole derivative's properties, especially for applications in materials science or for patent protection, further analytical techniques are often required.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the compound's chromophore.[14]

Scientific Rationale: The extent of conjugation in the thiazole derivative significantly influences its λ_max.[7] Introducing electron-donating or electron-withdrawing groups, or extending the conjugated system, will cause shifts in the absorbance spectrum (bathochromic or hypsochromic shifts), providing insights into the electronic nature of the molecule.[13]

Protocol 6: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, toluene) in a quartz cuvette.[13] The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Data Acquisition:

    • Record the spectrum over a range of 200-800 nm using a scanning UV-Vis spectrophotometer.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which is a quantitative measure of the compound's ability to absorb light at that wavelength.

Single Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous, three-dimensional model of the molecule's structure in the solid state.[15] It reveals precise bond lengths, bond angles, and intermolecular interactions.[16] This is the ultimate confirmation of a proposed structure.[8]

Authoritative Grounding: The solved crystal structure provides definitive proof of connectivity and stereochemistry, which is often a requirement for publication in high-impact journals and for patent applications.[15][16]

Protocol 7: Single Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow a single crystal of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[16]

  • Data Collection:

    • Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.[15]

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined to best fit the experimental data, resulting in a final, detailed 3D structure.

Workflow and Data Integration

A logical workflow is essential for the efficient and comprehensive characterization of a novel thiazole derivative. The integration of data from multiple analytical techniques provides a self-validating system where each result corroborates the others.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation cluster_2 Advanced Characterization HPLC HPLC Purity (≥95%) EA Elemental Analysis (±0.4%) HPLC->EA NMR NMR Spectroscopy (¹H, ¹³C, 2D) EA->NMR MS High-Resolution MS (<5 ppm error) NMR->MS FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR UV UV-Vis Spectroscopy (λ_max, ε) FTIR->UV XRAY Single Crystal X-ray (Definitive Structure) UV->XRAY Final Fully Characterized Compound XRAY->Final Synthesis Novel Thiazole Derivative Synthesized Synthesis->HPLC

Caption: Integrated workflow for the characterization of novel thiazole derivatives.

References

  • Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. Benchchem.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3... ResearchGate. Available from: [Link]

  • Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
  • An International Study Evaluating Elemental Analysis. PubMed Central. Available from: [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available from: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link]

  • UV/Vis absorption spectra of thiazoles 1-4 with MB. ResearchGate. Available from: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]

  • The UV-vis spectra of the synthesized molecules recorded in different... ResearchGate. Available from: [Link]

  • (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine... ResearchGate. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Available from: [Link]

  • ¹H NMR spectrum of the thiazole derivative B. ResearchGate. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Slideshare. Available from: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available from: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available from: [Link]

  • Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. R Discovery. Available from: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. ResearchGate. Available from: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Available from: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available from: [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • FT-IR spectra a experimentally FT-IR of the derivative 1, b... ResearchGate. Available from: [Link]

  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Available from: [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]

  • Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. PubMed. Available from: [Link]

Sources

The Versatile Scaffold: 2-(2-Phenyl-thiazol-4-yl)-ethylamine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenylthiazole Moiety in Oncology

The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of molecularly targeted agents that offer enhanced efficacy and reduced off-target toxicities. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry, with the thiazole ring system, particularly the 2-phenylthiazole scaffold, commanding significant attention.[1][2] This privileged structure is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including notable anticancer properties.[2] The inherent chemical stability and the diverse opportunities for structural modification make the 2-phenylthiazole core an attractive starting point for the rational design of novel oncology drug candidates. This application note focuses on a key derivative, 2-(2-Phenyl-thiazol-4-yl)-ethylamine , a versatile building block for the synthesis of a new generation of anticancer agents. We will delve into its synthesis, applications, and the mechanistic rationale behind the anticancer activity of its derivatives.

Synthesis of the Core Intermediate: this compound

The utility of any chemical scaffold in drug discovery is fundamentally dependent on an efficient and scalable synthetic route. The synthesis of this compound can be achieved through a robust multi-step process, providing a reliable source of this key intermediate for further derivatization.

Experimental Workflow for the Synthesis of this compound

A Phthalimide C 4-Phthalimido-2-butanone A->C Addition B Methyl vinyl ketone B->C E 1-Bromo-4-N-phthalimido-2-butanone C->E D Bromination D->E G 2-Phenyl-4-(2-phthalimidoethyl)thiazole E->G Nucleophilic substitution & Ring closure F Thiobenzamide F->G I This compound G->I Deprotection H Hydrazine hydrate H->I

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

A practical and well-established protocol for the synthesis of this compound (Compound G in the literature) involves a five-step sequence starting from phthalimide and methyl vinyl ketone.[3]

Step 1: Synthesis of 4-Phthalimido-2-butanone

  • Phthalimide is reacted with methyl vinyl ketone in an addition reaction to yield 4-phthalimido-2-butanone. This step introduces the four-carbon chain required for the eventual ethylamine side chain.

Step 2: Bromination of 4-Phthalimido-2-butanone

  • The resulting butanone is then brominated at the alpha-position to the ketone, affording 1-bromo-4-N-phthalimido-2-butanone. This bromo-intermediate is now primed for the subsequent thiazole ring formation.

Step 3 & 4: Thiazole Ring Formation

  • The brominated intermediate undergoes a nucleophilic substitution and subsequent cyclization reaction with thiobenzamide. This classic Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and efficiently constructs the desired 2-phenyl-4-substituted thiazole ring, yielding 2-phenyl-4-(2-phthalimidoethyl)thiazole.

Step 5: Deprotection to Yield the Final Amine

  • The final step involves the removal of the phthalimide protecting group using hydrazine hydrate. This deprotection step liberates the primary amine, yielding the target compound, this compound, as a brownish powder.[3]

Application in the Synthesis of Anticancer Agents: Pyridopyrimidinone-Thiazole Hybrids

The primary amine functionality of this compound serves as a versatile handle for the introduction of this scaffold into a variety of molecular architectures. One notable application is the synthesis of pyridopyrimidinone-thiazole hybrids, which have demonstrated promising cytotoxic activity against cancer cell lines.[3]

Synthetic Workflow for Pyridopyrimidinone-Thiazole Hybrids

A This compound C Reflux in Glacial Acetic Acid A->C B 2-Substituted-pyridooxazinone B->C D 3-[2-(2-Phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives C->D

Caption: General synthesis of pyridopyrimidinone-thiazole hybrids.

Protocol for the Synthesis of 3-[2-(2-Phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives

This protocol outlines the general procedure for the coupling of this compound with various 2-substituted-pyridooxazinones to generate a library of potential anticancer agents.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the desired 2-substituted-pyridooxazinone (0.5 mmol) and this compound (1 mmol) in glacial acetic acid (15 mL).

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the acetic acid is removed under reduced pressure. The resulting residue is then purified by preparative TLC to yield the final pyridopyrimidinone-thiazole hybrid.

Cytotoxic Activity of Synthesized Hybrids

The synthesized pyridopyrimidinone-thiazole derivatives have been evaluated for their in vitro cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), using the MTT assay.[3] The results highlight the potential of this chemical class as anticancer agents.

Compound IDR Group on PyridopyrimidinoneIC50 (µM) - MCF-7IC50 (µM) - HeLa
K1 Methyl>350110
K2 Ethyl>35095
K3 Propyl>35080
K4 Phenyl15025
K5 4-Chlorophenyl11915

Data sourced from Bakht et al., 2019.[3]

The data clearly indicates that aromatic substitutions at the C2 position of the pyridopyrimidine ring are favorable for cytotoxic activity, with the 4-chlorophenyl substituted derivative (K5 ) exhibiting the highest potency against both cell lines, particularly against HeLa cells.[3]

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

While the precise molecular targets for many 2-phenylthiazole derivatives are still under active investigation, a growing body of evidence suggests that their anticancer effects are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer. One such pivotal pathway is the PI3K/AKT/mTOR signaling cascade.

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cancer Cell Proliferation and Survival

The PI3K/AKT/mTOR pathway is a central node in the regulation of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of Apoptosis p70S6K p70S6K mTORC1->p70S6K Activation eIF4E eIF4E mTORC1->eIF4E Activation CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth eIF4E->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotion Thiazole 5-Phenylthiazol-2-amine Derivative Thiazole->PI3K Inhibition Thiazole->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 5-phenylthiazol-2-amine derivatives.

Studies have shown that certain 5-phenylthiazol-2-amine derivatives, which share structural similarities with the core scaffold discussed herein, can effectively inhibit the PI3K/AKT pathway.[6] This inhibition leads to a cascade of downstream effects, including the induction of cancer cell apoptosis and cell cycle arrest.[6] By blocking the activity of PI3K and subsequently AKT, these compounds can prevent the phosphorylation and activation of downstream effectors like mTOR, which are crucial for protein synthesis and cell growth.[5][7] Furthermore, inhibition of AKT can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, thereby tipping the cellular balance towards programmed cell death.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward and scalable synthesis of this core intermediate, coupled with the diverse possibilities for derivatization at the primary amine, provides a fertile ground for the exploration of new chemical space in oncology drug discovery. The demonstrated cytotoxic activity of pyridopyrimidinone-thiazole hybrids underscores the potential of this scaffold. Future research should focus on expanding the library of derivatives to include other heterocyclic systems, as well as linear amide and sulfonamide analogues, to further probe the structure-activity relationships. Moreover, detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these novel compounds will be crucial for their continued development as next-generation cancer therapeutics.

References

  • Castaneda, S., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology, 12, 881594. Available at: [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Bakht, M. A., et al. (2019). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 14(1), 26-34. Available at: [Link]

  • Fathalla, O. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 35, 143-161. Available at: [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. Available at: [Link]

  • Rezvani Kashani, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 285-293. Available at: [Link]

  • Wang, S., et al. (2014). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 57(1), 111-125. Available at: [Link]

  • Wang, T., et al. (2022). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry, 65(8), 6146-6165. Available at: [Link]

  • Syed, Z., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer Research, 33(10), 4259-4268. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Phenyl-thiazol-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Phenyl-thiazol-4-yl)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Yield in the Hantzsch Thiazole Synthesis of the Core Heterocycle

Question: My initial Hantzsch condensation of an α-haloketone with thiobenzamide to form the 2-phenylthiazole core is resulting in a low yield of the desired product. What are the likely causes and how can I improve this step?

Answer: The Hantzsch thiazole synthesis, while generally reliable, can be prone to low yields due to several factors.[1][2] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in either the α-haloketone or the thiobenzamide can lead to unwanted side reactions, significantly depressing the yield of the desired thiazole.[3]

    • Actionable Advice: Ensure the purity of your starting materials. Recrystallize or distill the α-haloketone and thiobenzamide if their purity is questionable.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to proceed at an efficient rate.[3] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Conversely, excessive heat can promote the formation of byproducts.

    • Solvent Choice: The polarity of the solvent is a critical parameter.[3] While alcohols like ethanol or methanol are commonly used, exploring other solvents may be beneficial. For instance, dimethyl carbonate (DDC) or even solvent-free conditions have been reported to provide excellent yields in some cases.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Side Reactions: The formation of unexpected isomers or byproducts can be a significant issue.

    • Regioselectivity: When using N-substituted thioureas, the reaction can yield two different regioisomers. The acidity of the reaction medium plays a crucial role in directing the outcome. For the desired 2-amino-substituted thiazole, neutral conditions are generally preferred.[3][4] Strongly acidic conditions may favor the formation of the 2-imino isomer.[3][4]

.dot graph Hantzsch_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Low Yield in Hantzsch Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Check Purity of Starting Materials\n(α-haloketone, thiobenzamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; SideReactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify Reactants\n(Recrystallization/Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Screen Solvents\n(e.g., Ethanol, DMC, Solvent-free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time [label="Monitor with TLC\n(Optimize Reaction Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomers [label="Analyze for Isomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Identify Byproducts (e.g., via MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutral [label="Ensure Neutral Conditions\nfor desired Regioisomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Purity; Start -> Conditions; Start -> SideReactions; Purity -> Purify; Conditions -> Temp; Conditions -> Solvent; Conditions -> Time; SideReactions -> Isomers; SideReactions -> Byproducts; Isomers -> Neutral; Purify -> Success; Temp -> Success; Solvent -> Success; Time -> Success; Neutral -> Success; Byproducts -> Success; } .enddot Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

Issue 2: Inefficient Conversion of the Thiazole Acetonitrile to the Final Ethylamine

Question: I have successfully synthesized 2-(2-phenylthiazol-4-yl)acetonitrile, but the reduction to 2-(2-phenylthiazol-4-yl)ethylamine is proving to be low-yielding. What are the best methods for this reduction and what pitfalls should I avoid?

Answer: The reduction of a nitrile to a primary amine is a common transformation, but achieving high yields without the formation of secondary or tertiary amine byproducts can be challenging.

Potential Causes & Solutions:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a widely used method. However, the choice of catalyst and reaction conditions is critical. Over-reduction or side reactions can occur.

      • Actionable Advice: Screen different catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. The pressure of hydrogen gas and the choice of solvent can also significantly impact the reaction outcome.

    • Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are effective for nitrile reduction.

      • Actionable Advice: LiAlH₄ is a powerful reducing agent but requires strictly anhydrous conditions and careful handling. Borane complexes can offer a milder alternative.

  • Formation of Secondary and Tertiary Amines: A common side reaction is the reaction of the initially formed primary amine with the intermediate imine, leading to the formation of secondary and tertiary amines.

    • Actionable Advice: This can often be suppressed by the addition of an agent that "traps" the intermediate imine or by carefully controlling the stoichiometry of the reducing agent.

  • Electrochemical Reduction: A more recent and greener approach is the electrochemical reduction of nitriles. This method can offer high selectivity for the primary amine under ambient temperature and pressure.[5][6]

    • Actionable Advice: Copper nanoparticles have been shown to be highly effective electrocatalysts for the reduction of acetonitrile to ethylamine with high Faradaic efficiency.[5][7] This approach may be adaptable to more complex nitriles.

Reduction MethodKey AdvantagesKey Considerations
Catalytic Hydrogenation Scalable, often clean work-upCatalyst poisoning, potential for over-reduction, requires specialized equipment (hydrogenator)
LiAlH₄ Reduction Highly effective, rapidRequires strict anhydrous conditions, highly reactive, careful work-up necessary
Borane Reduction Milder than LiAlH₄, good selectivityMay require longer reaction times, handling of borane complexes
Electrochemical Reduction High selectivity, ambient conditions, environmentally friendlyRequires specialized electrochemical setup, catalyst optimization may be necessary[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a multi-step sequence. A common route begins with the Hantzsch thiazole synthesis to construct the 2-phenylthiazole core.[9] This is typically followed by the introduction of a two-carbon side chain at the 4-position of the thiazole ring, which is then converted to the ethylamine functionality. One reported method involves the reaction of an appropriate α-haloketone with thiobenzamide to form the thiazole, followed by steps to elaborate the side chain and a final reduction of a nitrile or a similar precursor to the amine.[9]

Q2: How can I purify the final product, this compound?

A2: The purification of the final amine product will depend on its physical properties and the nature of any impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A solvent system of appropriate polarity (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes with a small amount of triethylamine to prevent streaking of the amine on the silica gel) should be developed using TLC.

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted into an organic solvent.

Q3: Are there any alternative, more efficient synthetic strategies I should consider?

A3: While the Hantzsch synthesis is a classic and widely used method, other approaches for constructing the thiazole ring exist.[10][11] Some modern methods focus on one-pot or domino reactions to increase efficiency.[10] Additionally, advancements in cross-coupling reactions could potentially offer alternative routes for the construction of the C-C bond between the thiazole ring and the ethyl side chain. For researchers facing persistent low yields, exploring these alternative synthetic disconnections may be a worthwhile endeavor.

.dot graph Synthetic_Strategy { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Starting Materials\n(α-haloketone, Thiobenzamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hantzsch [label="Hantzsch Thiazole Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ThiazoleCore [label="2-Phenylthiazole Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; SideChain [label="Side Chain Introduction\n(e.g., Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="2-(2-Phenylthiazol-4-yl)acetonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Nitrile Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hantzsch; Hantzsch -> ThiazoleCore; ThiazoleCore -> SideChain; SideChain -> Nitrile; Nitrile -> Reduction; Reduction -> FinalProduct; } .enddot Caption: A common synthetic workflow for this compound.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-haloketone (1.0 eq.) and thiobenzamide (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenylthiazole derivative.[1]

Protocol 2: General Procedure for Nitrile Reduction using LiAlH₄

Caution: LiAlH₄ is a highly reactive and flammable reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-(2-phenylthiazol-4-yl)acetonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography or crystallization.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC - NIH. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. Transformation of thioamides to thiazoles. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Der Pharma Chemica. (2013). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • PubMed. (2021). Electrochemical reduction of acetonitrile to ethylamine. Available at: [Link]

  • PMC - NIH. (2021). Electrochemical reduction of acetonitrile to ethylamine. Available at: [Link]

  • ResearchGate. Electrochemical reduction of acetonitrile to ethylamine. Available at: [Link]

  • PMC - NIH. (2024). Surface hydrogen migration significantly promotes electroreduction of acetonitrile to ethylamine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2][3][4][5] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for their preparation.[1][6] It typically involves the condensation of an α-haloketone with a thioamide.[6][7]

However, despite its utility, the reaction is not without its complexities. Side reactions can lead to low yields, difficult purifications, and unexpected products. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot these issues, explaining the causality behind experimental choices and offering validated protocols to enhance your success.

Section 1: The Core Mechanism - Hantzsch Thiazole Synthesis

Understanding the primary reaction pathway is crucial for diagnosing deviations. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[7][8][9]

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide.[7][9]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[7]

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[7][9] The final product is often protonated and precipitates from the reaction mixture upon neutralization.[9]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Pathway Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration (-H2O)

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during thiazole synthesis.

Q1: My reaction yield is very low or I have no product. What are the likely causes?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.[10]

Probable Cause A: Incomplete Reaction The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[9][10]

  • Solution:

    • Temperature Control: Many Hantzsch reactions require heating (reflux) to proceed efficiently.[10] If you are running the reaction at room temperature, consider increasing the heat to 65-100°C.[10]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unconsumed starting materials, while excessively long times can lead to product decomposition.[11]

    • Solvent Choice: The polarity of the solvent is critical. Ethanol and methanol are standard choices.[10][11] However, screening different solvents can sometimes improve yields. For certain substrates, solvent-free conditions or alternative solvents like dimethyl carbonate (DMC) have proven effective.[10]

Probable Cause B: Purity of Starting Materials Impurities in either the α-haloketone or the thioamide can introduce competing side reactions.[10] α-haloketones, in particular, can be unstable.

  • Solution:

    • Verify Purity: Use freshly purified starting materials. α-haloketones can be purified by recrystallization or distillation.

    • Proper Storage: Store α-haloketones in a cool, dark place to prevent decomposition.

Probable Cause C: Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

  • Solution:

    • Use a Slight Excess of Thioamide: It is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete consumption of the more expensive α-haloketone.[7][9] The unreacted thioamide is typically water-soluble and easily removed during workup.[9]

| Troubleshooting Summary for Low Yield | | :--- | :--- | :--- | | Problem | Probable Cause | Recommended Action | | Low Conversion | Incomplete Reaction | Increase temperature, optimize reaction time via TLC, screen solvents.[10][11] | | Multiple Spots on TLC | Impure Starting Materials | Purify α-haloketone and thioamide before use.[10] | | Starting Material Remains | Incorrect Stoichiometry | Use a 1.5:1 molar ratio of thioamide to α-haloketone.[7][9] |

Q2: I've isolated an unexpected isomer. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic challenge, particularly when using N-monosubstituted thioureas. The reaction can yield either the expected 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the acidity of the reaction medium.[8][10][12]

  • To favor 2-(N-substituted amino)thiazoles:

    • Mechanism: Under neutral conditions, the reaction proceeds through the standard Hantzsch pathway, leading almost exclusively to the 2-amino isomer.[8][12]

    • Protocol: Conduct the reaction in a neutral solvent like ethanol or acetone without the addition of acid.[8][10]

  • To favor 3-substituted 2-imino-2,3-dihydrothiazoles:

    • Mechanism: In a strongly acidic medium, the reaction pathway can change, leading to the formation of the 2-imino isomer.[8][12]

    • Protocol: Perform the reaction under strongly acidic conditions. A mixture of 10M HCl and ethanol (e.g., a 1:2 ratio) at elevated temperatures (e.g., 80°C) has been shown to be effective in maximizing the yield of the 2-imino isomer.[8][12]

Regioselectivity Control of Regioselectivity Start α-Haloketone + N-monosubstituted Thiourea Neutral Neutral Solvent (e.g., Ethanol) Start->Neutral Acidic Strongly Acidic (e.g., 10M HCl/Ethanol) Start->Acidic ProductAmino 2-(N-substituted amino)thiazole (Expected Product) Neutral->ProductAmino Favored Pathway ProductImino 3-substituted 2-imino-2,3-dihydrothiazole (Isomer) Acidic->ProductImino Favored Pathway

Caption: Decision workflow for controlling isomeric product formation.

Q3: My reaction mixture turned into a dark, tar-like substance. What happened?

A3: The formation of dark, insoluble, or polymeric materials is typically a sign of decomposition or uncontrolled side reactions.

Probable Cause A: Excessive Heat While heating is often necessary, excessive temperatures or prolonged heating can cause the decomposition of reactants or the desired product, leading to polymerization.[11]

  • Solution:

    • Precise Temperature Control: Use an oil bath and a thermometer to maintain a consistent and appropriate temperature. Avoid aggressive heating.

    • Monitor Reaction: Use TLC to determine when the reaction is complete, then promptly remove it from the heat source.

Probable Cause B: Highly Reactive Starting Materials Some α-haloketones or thioamides are inherently less stable and more prone to self-condensation or decomposition.

  • Solution:

    • Slow Addition: If using highly reactive substrates, consider adding one reagent dropwise to the other at a controlled temperature to manage the reaction rate and exotherm.

    • Lower Temperature: Attempt the reaction at a lower temperature for a longer duration.

Q4: How can I effectively purify my thiazole product from the reaction mixture?

A4: Purification is key to obtaining a high-quality final product. The strategy depends on the properties of the thiazole and the impurities present.

  • Step 1: Initial Workup (Neutralization and Precipitation)

    • Many Hantzsch syntheses produce the thiazole as an HBr or HCl salt, which is soluble in the reaction solvent (e.g., methanol).[9]

    • Pouring the cooled reaction mixture into a weak base solution (e.g., 5% sodium carbonate or sodium bicarbonate) neutralizes the acid salt, causing the neutral, often poorly water-soluble, thiazole product to precipitate.[7][9]

    • The crude product can then be collected by vacuum filtration.[7]

  • Step 2: Recrystallization

    • This is an excellent method for purifying solid products.

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form pure crystals.

  • Step 3: Column Chromatography

    • If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the method of choice.

    • Protocol:

      • Select an appropriate solvent system (eluent) by running TLC plates (e.g., ethyl acetate/hexane mixtures).[7]

      • Prepare a silica gel column and load the crude product.

      • Elute the column with the chosen solvent system, collecting fractions and combining those that contain the pure product as determined by TLC.

Section 3: Advanced Protocols & Preventative Measures

Protocol: Robust Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard, reliable method for synthesizing a common thiazole derivative and is adapted from established procedures.[7]

  • Reactants & Reagents:

    • 2-Bromoacetophenone (1.0 eq)

    • Thiourea (1.5 eq)[7]

    • Methanol

    • 5% Sodium Carbonate Solution

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).[7]

    • Add methanol (5-10 mL) to the flask.[7]

    • Heat the mixture with stirring in an oil bath set to 70-80°C for 30-60 minutes.[7][10]

    • Monitor the reaction by TLC until the 2-bromoacetophenone spot is consumed.

    • Remove the flask from the heat and allow the solution to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate (approx. 20 mL).[7]

    • Stir the resulting suspension. A precipitate should form.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any remaining salts and unreacted thiourea.[7]

    • Allow the solid to air dry on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.[7]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Aziz, M. A. A., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Chemistry, 23(1), 58-72. [Link]

  • IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1464. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). Cognitive Intelligence and Robotics. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Al-Ghorbani, M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1845186. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link]

  • Lelyukh, M., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 849–856. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Kadir, F. A., & Al-Amiery, A. A. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-13. [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Gaba, M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(7), 2005. [Link]

  • Britannica. (2018, November 23). Thiazole. [Link]

  • de Oliveira, C. S., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of the Brazilian Chemical Society, 30(11), 2374-2384. [Link]

  • MDPI. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. [Link]

Sources

Technical Support Center: Optimization of N-Alkylation of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The N-alkylation of thiazoles to form thiazolium salts is a fundamental transformation, crucial for the synthesis of various biologically active molecules and as a key step in generating N-heterocyclic carbene (NHC) precursors.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve reliable, reproducible results.

Troubleshooting Guide

This section addresses specific problems that can arise during the N-alkylation of thiazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a significant amount of unreacted thiazole starting material.

Potential Cause Explanation & Recommended Solutions
Insufficient Reactivity of the Alkylating Agent The rate of an SN2 reaction is highly dependent on the nature of the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, the reaction may be sluggish. Solutions:Switch to a more reactive alkylating agent: If possible, substitute your alkyl chloride or bromide with the corresponding iodide.[2] • Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy. However, be mindful of potential side reactions or degradation at higher temperatures.[3] • Consider alternative alkylating agents: For challenging substrates, powerful alkylating agents like triethyloxonium tetrafluoroborate can be effective, though they are more expensive.[2]
Poor Nucleophilicity of the Thiazole The electron density on the thiazole nitrogen atom dictates its nucleophilicity. Electron-withdrawing groups on the thiazole ring will decrease its reactivity towards alkylation.[4] Solutions:Increase reaction temperature and time: This can help overcome the higher activation energy barrier. Monitor the reaction closely to avoid decomposition. • Use a more forcing alkylating agent: As mentioned above, more potent electrophiles may be required.
Inappropriate Solvent Choice The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[5][6] Protic solvents (e.g., alcohols) can hydrogen-bond with the thiazole nitrogen, reducing its nucleophilicity. Solutions:Switch to a polar aprotic solvent: If you are using a non-polar or protic solvent, changing to DMF, DMSO, or acetonitrile can significantly improve the reaction rate.[5] • Ensure anhydrous conditions: Water can compete with the thiazole as a nucleophile and can also deactivate certain reagents. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Base Incompatibility or Insufficient Strength While many N-alkylations of thiazoles proceed without a base, some substrates or specific protocols may require one to deprotonate a precursor or neutralize an acid byproduct. If a base is used, its strength and solubility are important.[7][8] Solutions:Select a suitable base: For reactions requiring a base, inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices. Organic, non-nucleophilic bases like DBU or DIPEA can also be effective.[5][9] • Ensure base solubility: If the base is not soluble in the reaction solvent, the reaction can be slow or incomplete. Consider using a more soluble base or a different solvent.[5]
Problem 2: Formation of Multiple Products/Side Reactions

Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired N-alkylated thiazole.

Potential Cause Explanation & Recommended Solutions
Over-alkylation or Di-alkylation If the alkylating agent is highly reactive or used in large excess, it's possible to get multiple alkylations, especially if there are other nucleophilic sites on the thiazole or its substituents. Solutions:Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Avoid large excesses. • Slow addition of the alkylating agent: Adding the alkylating agent dropwise at a lower temperature can help control the reaction and minimize over-alkylation.
Competing S-Alkylation For certain thiazole derivatives, such as those with a thiol or thione group, there can be competition between N-alkylation and S-alkylation.[10] Solutions:Optimize reaction conditions: The regioselectivity can often be influenced by the choice of base, solvent, and temperature. Harder alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer ones (e.g., alkyl iodides) might favor S-alkylation.[10] • Use phase-transfer catalysis: This technique can be particularly effective in directing the alkylation to the nitrogen atom in ambident nucleophiles.[10]
Ring Opening or Degradation Thiazolium salts, the products of N-alkylation, can be susceptible to degradation under certain conditions, particularly in the presence of strong bases or nucleophiles. The C2-proton of a thiazolium salt is acidic and can be removed by a strong base to form an N-heterocyclic carbene, which can then undergo further reactions.[1][4] Solutions:Avoid strong bases: If a base is necessary, use a milder one like K₂CO₃. • Control the temperature: Excessive heat can lead to decomposition of the product.[3] • Prompt work-up: Once the reaction is complete, proceed with the work-up and purification to isolate the product and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my N-alkylation reaction?

The choice of solvent is critical. Generally, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can effectively solvate the transition state of an SN2 reaction, leading to faster reaction rates.[5][6] Avoid protic solvents like methanol or ethanol, as they can form hydrogen bonds with the thiazole nitrogen, reducing its nucleophilicity. For some applications, greener solvent alternatives are being explored.[11][12]

Q2: Is a base always necessary for the N-alkylation of thiazoles?

No, a base is not always required. The direct reaction of a thiazole with an alkyl halide often proceeds without a base to form the corresponding thiazolium salt.[4] A base is typically introduced under specific circumstances, such as when deprotonating an acidic proton on a substituent of the thiazole ring is necessary prior to alkylation, or to neutralize an acid that is generated during the reaction.[8][13]

Q3: My alkylating agent is an alcohol. How can I use it for N-alkylation?

Alcohols are generally poor alkylating agents on their own. To use an alcohol for N-alkylation, it must first be "activated" to turn the hydroxyl group into a better leaving group. Common methods include:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the thiazole.

  • Conversion to a Sulfonate Ester: The alcohol can be converted to a tosylate (Ts), mesylate (Ms), or triflate (Tf) ester, which are excellent leaving groups. The resulting sulfonate ester can then be used in a standard N-alkylation reaction.

  • Acid Catalysis: In some cases, a Brønsted or Lewis acid can be used to catalyze the alkylation of N-heterocycles with alcohols.[14]

Q4: How does the substitution pattern on the thiazole ring affect the N-alkylation reaction?

The electronic properties of substituents on the thiazole ring have a significant impact on the nucleophilicity of the ring nitrogen.

  • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the nitrogen, making it more nucleophilic and accelerating the rate of alkylation.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction. Reactions with thiazoles bearing EWGs may require more forcing conditions (e.g., higher temperatures, more reactive alkylating agents).[4]

Q5: What is the mechanism of N-alkylation of thiazoles?

The N-alkylation of a thiazole with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the thiazole acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This occurs in a single, concerted step where the nitrogen-carbon bond is formed simultaneously as the carbon-halogen bond is broken. The product of this reaction is a thiazolium salt.[4]

Experimental Protocols & Visualizations

General Protocol for N-Alkylation of a Thiazole with an Alkyl Halide

This protocol provides a general starting point for the N-alkylation of a thiazole. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.

Materials:

  • Thiazole derivative (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiazole derivative.

  • Dissolve the thiazole in the anhydrous solvent.

  • Add the alkyl halide to the solution.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum.

  • If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of thiazoles.

TroubleshootingWorkflow Start Reaction Start: N-Alkylation of Thiazole Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Low_Yield Issue: Low/No Yield Check_Completion->Low_Yield Incomplete Side_Products Issue: Side Products Check_Completion->Side_Products Complex Mixture Successful Reaction Successful: Proceed to Work-up Check_Completion->Successful Complete & Clean LY_Cause1 Check Reagent Reactivity (Alkyl Halide, Thiazole) Low_Yield->LY_Cause1 SP_Cause1 Over-alkylation? Side_Products->SP_Cause1 LY_Sol1 Increase Temperature/Time Use more reactive halide (I > Br > Cl) LY_Cause1->LY_Sol1 Low LY_Cause2 Check Solvent LY_Cause1->LY_Cause2 OK LY_Sol1->Start Re-run LY_Sol2 Switch to Polar Aprotic (DMF, MeCN, DMSO) LY_Cause2->LY_Sol2 Inappropriate LY_Cause3 Check Base (if used) LY_Cause2->LY_Cause3 OK LY_Sol2->Start Re-run LY_Sol3 Change Base Ensure Solubility LY_Cause3->LY_Sol3 Inappropriate LY_Sol3->Start Re-run SP_Sol1 Control Stoichiometry Slow Addition SP_Cause1->SP_Sol1 Yes SP_Cause2 Competing Alkylation (e.g., S-alkylation)? SP_Cause1->SP_Cause2 No SP_Sol1->Start Re-run SP_Sol2 Optimize Conditions (Base, Solvent) Consider Phase-Transfer Catalyst SP_Cause2->SP_Sol2 Yes SP_Cause3 Product Degradation? SP_Cause2->SP_Cause3 No SP_Sol2->Start Re-run SP_Sol3 Avoid Strong Base Control Temperature SP_Cause3->SP_Sol3 Yes SP_Sol3->Start Re-run

Caption: A workflow diagram for troubleshooting N-alkylation reactions.

General Reaction Mechanism

The N-alkylation of thiazole proceeds via an SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Thiazole Thiazole (Nucleophile) TS [Transition State] Thiazole->TS Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TS Thiazolium Thiazolium Salt TS->Thiazolium Bond Formation Halide Halide Ion TS->Halide Leaving Group Departs

Caption: The SN2 mechanism for the N-alkylation of thiazole.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • American Chemical Society. Alternative methods for the alkylation of heterocycles. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • PubMed. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Int J Mol Sci, 25(10), 5523 (2024). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. (2020). Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions a. Available at: [Link]

  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). Available at: [Link]

  • ResearchGate. Effect of base, solvent, and temperature. a. Available at: [Link]

  • Google Patents. N-alkylated thiazolium salts and process for their preparation. (2004). US20040019219A1.
  • ResearchGate. Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. (2025). Available at: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. (2021). Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Available at: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Polar Thiazole Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance and practical solutions for the unique challenges encountered during the purification of polar thiazole compounds. Thiazole moieties are prevalent in a vast array of biologically active molecules, and their inherent polarity often presents significant hurdles in achieving high purity. This guide offers a structured approach to troubleshooting common issues, moving from frequently asked questions to detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and concerns when purifying polar thiazole derivatives.

Q1: My polar thiazole compound shows little to no retention on a standard C18 reversed-phase column. What is my best alternative?

For highly polar compounds, traditional reversed-phase chromatography can be ineffective as the analyte has a low affinity for the non-polar stationary phase and elutes quickly with the polar mobile phase.[1] The recommended alternatives are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating highly polar compounds.[2][3] HILIC utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[4][5] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[6]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a variation of normal-phase chromatography where the mobile phase contains water, making it suitable for polar compounds.[4]

  • Reversed-Phase with Ion-Pairing Reagents: For ionizable thiazole derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention on a C18 column.[7] The reagent forms a neutral ion pair with the charged analyte, which is then better retained by the non-polar stationary phase.[8] However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry.[9]

Q2: I'm observing significant peak tailing or streaking when purifying my basic thiazole compound on a silica gel column. What is causing this and how can I fix it?

Peak tailing of basic compounds on silica gel is a common issue caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[10] This leads to poor peak shape and inefficient separation. Here are several strategies to mitigate this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, can neutralize the acidic silanol groups and improve peak shape.[10]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[10] Alternatively, reversed-phase chromatography on a C18 column is a good option for many basic compounds.[11]

  • Use a Polymer-Based Reversed-Phase Column: These columns are stable at high pH, allowing basic compounds to be analyzed in their neutral, uncharged form, which reduces secondary interactions with the stationary phase and improves peak shape.[11]

Q3: My thiazole compound appears to be degrading on the silica gel column during purification. How can I confirm this and what are my options?

Thiazole rings can be sensitive to the acidic nature of silica gel, leading to degradation.[7] To confirm this:

  • TLC Stability Test: Spot your compound on a silica gel TLC plate. Let it sit for an hour, and then develop the plate. If you observe new spots or streaking that were not present initially, it's an indication of on-plate degradation.[10]

If degradation is confirmed, consider these alternatives:

  • Use a Deactivated Stationary Phase: Employ a less acidic stationary phase like neutral alumina.

  • Flash Chromatography with a Buffered Mobile Phase: If you must use silica, incorporating a buffer or a basic additive like triethylamine in your mobile phase can help neutralize the silica surface.

  • Alternative Purification Techniques: Explore non-chromatographic methods like recrystallization or acid-base extraction.[12]

Q4: I'm struggling to recrystallize my highly polar thiazole derivative. It keeps "oiling out." What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice, often due to high solubility or rapid cooling.[10] Here are some troubleshooting steps:

  • Optimize Your Solvent System: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[13] For polar compounds, polar protic solvents like ethanol, methanol, or isopropanol are good starting points.[7] Using a solvent/anti-solvent pair can also be effective. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until the solution becomes slightly cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, can promote crystal growth.[7][14]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[15]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[10]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[10]

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for complex purification challenges.

Scenario 1: Poor Recovery After Acid-Base Extraction of a Basic Thiazole

Problem: You are attempting to purify a basic thiazole derivative using acid-base extraction, but the final yield is significantly lower than expected.

Potential Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect pH The pH of the aqueous phase must be sufficiently low to fully protonate the basic thiazole for extraction into the aqueous layer, and sufficiently high to deprotonate it for extraction back into the organic layer. As a rule of thumb, the pH should be at least 2 pH units away from the pKa of your compound.[2]
Incomplete Extraction Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient method for maximizing recovery.[2]
Emulsion Formation Vigorous shaking can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, trapping your compound.[10] To break an emulsion, try adding a saturated solution of sodium chloride (brine) to increase the polarity of the aqueous phase, or gently swirl the separatory funnel instead of shaking vigorously.[2][10]
Partial Solubility of the Salt The protonated salt of your thiazole may have some solubility in the organic phase, leading to loss. To mitigate this, back-wash the organic layer with a fresh portion of the acidic aqueous solution to recover more of your compound.[2]

Experimental Workflow: Acid-Base Extraction of a Basic Thiazole

AcidBaseExtraction start Dissolve crude product in an organic solvent (e.g., DCM or EtOAc) extract_acid Extract with 1M HCl (aq) (Repeat 3x) start->extract_acid separate_layers1 Separate Layers extract_acid->separate_layers1 organic_layer1 Organic Layer (contains neutral/acidic impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (contains protonated thiazole) separate_layers1->aqueous_layer1 basify Basify aqueous layer with 1M NaOH (aq) to pH > pKa + 2 aqueous_layer1->basify extract_organic Extract with organic solvent (Repeat 3x) basify->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer (discard) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (contains purified thiazole) separate_layers2->organic_layer2 dry Dry organic layer (e.g., Na2SO4 or MgSO4) organic_layer2->dry evaporate Evaporate solvent dry->evaporate product Purified Polar Thiazole evaporate->product

Caption: Workflow for acid-base extraction of a basic thiazole.

Scenario 2: Co-elution of Impurities During Column Chromatography

Problem: Despite trying various solvent systems, one or more impurities consistently co-elute with your target polar thiazole compound during column chromatography.

Potential Causes & Solutions:

Possible Cause Troubleshooting Step
Similar Polarity of Product and Impurity If the product and impurity have very similar polarities, separation by normal-phase or reversed-phase chromatography can be challenging.[16] Consider switching to a different chromatographic mode that utilizes a different separation mechanism. For example, if you are using reversed-phase, try HILIC. HILIC separates based on hydrophilicity and partitioning, which may provide the selectivity needed to resolve your compounds.[5][6]
Inappropriate Stationary Phase The choice of stationary phase is critical for achieving selectivity. If a standard silica or C18 column is not providing adequate separation, explore alternative bonded phases. For normal-phase, consider cyano (CN) or amino (NH2) columns.[17] For reversed-phase, polar-embedded or polar-endcapped columns can offer different selectivity for polar analytes.[18]
Suboptimal Mobile Phase Conditions Fine-tuning the mobile phase can significantly impact resolution. In reversed-phase or HILIC, adjusting the pH of the aqueous component can alter the ionization state of your thiazole and any ionizable impurities, leading to changes in retention and potentially resolving the co-elution. The ionic strength of the buffer can also influence retention in HILIC.[4]
Column Overloading Loading too much sample onto the column can lead to band broadening and poor separation.[10] The amount of crude material should typically be 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, use a column with a larger diameter.[10]

Decision Tree for Chromatography Method Selection

ChromatographySelection start Is the thiazole compound highly polar? q_retention Is it retained on a C18 column? start->q_retention Yes np_hplc Normal-Phase HPLC start->np_hplc No rp_hplc Reversed-Phase HPLC q_retention->rp_hplc Yes hilic HILIC q_retention->hilic No q_basic Is the compound basic? rp_hplc->q_basic q_basic->rp_hplc No np_hplc_mod Normal-Phase with basic modifier q_basic->np_hplc_mod Tailing observed alumina Alumina Chromatography q_basic->alumina Degradation on silica q_acid_stable Is the compound stable to acid? q_basic->q_acid_stable Yes q_acid_stable->rp_hplc No rp_hplc_acid Reversed-Phase with acidic modifier (e.g., TFA, Formic Acid) q_acid_stable->rp_hplc_acid Yes np_hplc->q_basic Check for tailing

Caption: Decision tree for selecting a chromatography method.

Detailed Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for the purification of a polar thiazole compound.

  • Column Selection: Begin with a bare silica or an amide-bonded HILIC column. Zwitterionic phases can also be very effective for retaining polar analytes.[9][19]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH with acetic acid if necessary).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95% acetonitrile).[2] If solubility is an issue, dissolve the sample in a minimal amount of a stronger solvent (like water or DMSO) and then dilute it with acetonitrile.[2]

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the aqueous content (e.g., to 60% B over 15 minutes).

    • Hold at the final gradient composition for a few minutes to ensure all compounds have eluted.

    • Return to the initial conditions and re-equilibrate the column for at least 5-10 column volumes before the next injection.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation. Remember that in HILIC, water is the strong solvent, so increasing the water content will decrease retention.[19]

Protocol 2: Small-Scale Recrystallization for Purity Assessment

This protocol is useful for quickly determining a suitable recrystallization solvent system.

  • Solvent Screening: Place a few milligrams of your crude thiazole compound into several small test tubes.

  • Add Solvents: To each test tube, add a different solvent (e.g., ethanol, water, ethyl acetate, hexane, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: For the test tubes where the solid did not dissolve, gently heat the mixture while adding the solvent dropwise until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[10]

  • Cooling: Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent system is the one that results in the formation of a large amount of crystals upon cooling.[10]

  • Scale-Up: Once a suitable solvent system is identified, you can perform the recrystallization on a larger scale.

References

  • 4 Sigma-Aldrich.

  • 10 BenchChem.

  • 20 ResearchGate.

  • 21 Creative Biogene.

  • 22 Phenomenex.

  • 17 Phenomenex.

  • 2 BenchChem.

  • 12 BenchChem.

  • 23 BenchChem.

  • 24 BenchChem.

  • 7 BenchChem.

  • PubMed.

  • 9 Agilent.

  • 25 Master Organic Chemistry.

  • 6 LCGC North America.

  • 26 BenchChem.

  • 19 Sigma-Aldrich.

  • 3 Phenomenex.

  • Wikipedia.

  • National Center for Biotechnology Information.

  • 5 Element Lab Solutions.

  • 14 University of Rochester.

  • 16 BenchChem.

  • Wikipedia.

  • 27 Reddit.

  • 11 Tosoh Bioscience.

  • 28 Jones Chromatography.

  • 29 Britannica.

  • 1 Chrom Tech, Inc.

  • 30 Biotage.

  • MDPI.

  • YouTube.

  • 31 ResearchGate.

  • National Center for Biotechnology Information.

  • 32 Journal of Pharmaceutical Negative Results.

  • 33 Baghdad Science Journal.

  • 34 Asian Journal of Pharmaceutical and Clinical Research.

  • 15 BenchChem.

  • YouTube.

  • YouTube.

  • 35 ResearchGate.

  • 36 Organic Chemistry Portal.

  • 37 ResearchGate.

  • 38 Merck.

Sources

preventing degradation of "2-(2-Phenyl-thiazol-4-yl)-ethylamine" during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Phenyl-thiazol-4-yl)-ethylamine to prevent its degradation. By understanding the chemical nature of this compound and implementing the recommended protocols, users can ensure its stability and the integrity of their experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and stability of this compound.

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] It is crucial to store it in a tightly sealed container to protect it from moisture and atmospheric oxygen.

Q2: My sample of this compound has changed color. What does this indicate?

A2: A change in color, such as yellowing or darkening, is a common indicator of degradation. This can be caused by exposure to air, light, or moisture. The aromatic amine and thiazole ring systems can be susceptible to oxidation and photo-degradation.[2] We recommend performing a purity analysis to assess the extent of degradation.

Q3: Can I store this compound in a solution?

A3: While short-term storage in a suitable organic solvent (e.g., ethanol, DMSO, DMF) may be necessary for experimental workflows, long-term storage in solution is not recommended.[1] If you must store it in solution, even for a short period, it is advisable to use an inert gas overlay (e.g., argon or nitrogen) and protect it from light. Aqueous solutions should not be stored for more than one day.[1]

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The primary factors leading to the degradation of this compound are:

  • Oxidation: The aromatic amine and the thiazole ring can be susceptible to oxidation.

  • Hydrolysis: The presence of moisture can lead to hydrolysis, especially under acidic or basic conditions.[3]

  • Photo-degradation: Exposure to light, particularly UV light, can induce degradation pathways.[2]

  • Incompatible Materials: Contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents can cause rapid decomposition.[4]

II. Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) - Oxidation due to improper sealing.- Hygroscopic absorption of moisture.[5]- Exposure to light.- Perform a purity check using HPLC or LC-MS.- If purity is compromised, a fresh sample may be required.- Review storage procedures; ensure the container is tightly sealed and stored in a dark, dry environment.
Inconsistent experimental results or loss of biological activity - Significant degradation of the compound.- Formation of inactive or inhibitory degradation products.- Quantify the purity of the stock material.- Conduct a forced degradation study to identify potential degradation products that might interfere with the assay.- Prepare fresh solutions from a new, unopened vial for critical experiments.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) - Degradation during storage or sample preparation.- Contamination from solvents or labware.- Analyze a blank (solvent only) to rule out contamination.- Compare the chromatogram to a reference standard or a freshly opened sample.- Investigate potential degradation pathways (hydrolysis, oxidation) and adjust handling procedures accordingly.

III. Recommended Storage and Handling Protocols

Adherence to these protocols is critical for maintaining the long-term stability and purity of this compound.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature -20°C for long-term storage.[1]Minimizes the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation of the amine and thiazole moieties.
Light Protect from light by using an amber vial or storing it in a dark container.Thiazole-containing compounds can be susceptible to photo-degradation.[2]
Moisture Store in a desiccator or a controlled low-humidity environment.[4][5]The compound is hygroscopic and can degrade via hydrolysis.[5]
Container Use a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap).Prevents exposure to air and moisture.
Step-by-Step Handling Procedure
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).

  • Aliquotting: For frequent use, it is best to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric conditions.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution is necessary, store it at -20°C under an inert atmosphere and use it within a short period. Avoid repeated freeze-thaw cycles.

  • Disposal: Dispose of any unused or degraded material in accordance with local regulations for chemical waste.[6]

IV. Analytical Protocols for Stability Assessment

Regularly assessing the purity of your compound is a key component of good laboratory practice.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This is a standard method for assessing the purity of this compound and detecting degradation products.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 238 nm).[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The presence of new peaks indicates the formation of degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions and for developing stability-indicating analytical methods.[7]

Experimental Workflow:

Caption: Workflow for a forced degradation study.

V. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound can aid in the interpretation of analytical data and the development of preventative strategies.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photolytic Degradation A This compound B N-oxide derivative A->B Oxidizing agents (O₂, H₂O₂) C Thiazole ring oxidation products A->C Oxidizing agents D This compound E Thiazole ring opening D->E H₂O / H⁺ or OH⁻ F This compound G Rearrangement/fragmentation products F->G UV/Vis light

Caption: Potential degradation pathways.

VI. References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]

  • MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Capot Chemical. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Institutes of Health. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.[Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. National Institutes of Health. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • 2-(2-Aminothiazol-4-yl)-N-(4-(2-(ethyl(phenyl)amino)ethyl)phenyl)acetamide. Pharmaffiliates. [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. National Institutes of Health. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Thiazole. Wikipedia. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. [Link]

Sources

Technical Support Center: Refining HPLC Methods for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, refine, and troubleshoot chromatographic methods for this important class of heterocyclic compounds. Thiazole derivatives are prevalent in pharmaceuticals and bioactive molecules, making robust and reliable analytical methods essential for research, quality control, and regulatory compliance.[1]

This resource combines foundational knowledge with advanced troubleshooting strategies to help you navigate the common and complex challenges associated with thiazole analysis.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions that arise during method development for thiazole derivatives.

Q1: How do I select the best HPLC column for separating thiazole derivatives?

A1: The choice of column is critical and depends on the specific properties of your thiazole analytes. For most thiazole derivatives, a reversed-phase (RP) C18 column is the standard starting point.[2][3][4][5] However, consider the following:

  • Analyte Polarity: Thiazoles can range from non-polar to highly polar. While C18 is excellent for moderately non-polar compounds, highly polar thiazoles may require alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography.[2][6]

  • Silanol Activity: Many thiazole derivatives contain basic nitrogen atoms, which can interact with acidic silanol groups on the silica surface of the column packing. This interaction is a primary cause of peak tailing.[7][8] To mitigate this, select modern, high-purity silica columns that are densely bonded and end-capped to minimize exposed silanols.[8][9] Columns specifically marketed as "low-bleed" or suitable for basic compounds are often a good choice.

  • Particle Size: For higher resolution and faster analysis times (UPLC applications), columns with smaller particle sizes (e.g., sub-2 µm) are effective.[10] However, they generate higher backpressure and require an appropriate HPLC or UHPLC system.

Q2: What are the typical mobile phases used for thiazole analysis?

A2: In reversed-phase chromatography, the mobile phase is typically a mixture of water and a miscible organic solvent.[11]

  • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common.[11][12] ACN is often preferred due to its lower viscosity and UV transparency.[12]

  • Additives and Buffers: To control the ionization state of thiazole derivatives and minimize silanol interactions, adjusting the pH of the aqueous portion of the mobile phase is crucial.[11][12]

    • Low pH: Using an acidic mobile phase (e.g., pH ≤ 3) protonates the basic nitrogen atoms on the thiazole ring and suppresses the ionization of silanol groups, which significantly reduces peak tailing.[7] Common additives include formic acid, acetic acid, or trifluoroacetic acid (TFA). Phosphoric acid can also be used, but if switching to mass spectrometry (MS) detection, volatile additives like formic acid are necessary.[10]

    • Buffers: To maintain a stable pH, buffers such as phosphate or acetate are used.[12] It's important to operate within the buffer's effective range, typically ±1 pH unit of its pKa.

Q3: What is the optimal UV detection wavelength for thiazole derivatives?

A3: The optimal wavelength depends on the specific chromophore of the derivative. Thiazole itself has a UV absorbance maximum, but this can shift significantly with substitution. A diode-array detector (DAD) or photodiode array (PDA) detector is invaluable during method development to scan the UV spectrum of your analyte and determine its lambda max (λmax), the wavelength of maximum absorbance. For previously characterized compounds, literature often provides appropriate wavelengths, which can range from 238 nm to over 320 nm depending on the specific derivative.[3][4]

HPLC Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides a systematic approach to identifying and resolving common issues in a question-and-answer format.

Problem 1: My peaks are tailing severely, especially for my main thiazole compound.

Q: What is causing this peak asymmetry and how can I fix it?

A: Peak tailing is one of the most frequent issues in HPLC and often indicates undesirable secondary interactions between the analyte and the stationary phase.[13] For basic compounds like many thiazoles, the primary cause is the interaction with residual, ionized silanol groups on the silica packing.[7][8]

Potential Causes & Step-by-Step Solutions:

  • Cause: Secondary Silanol Interactions.

    • Solution 1: Lower Mobile Phase pH. Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or TFA.[7] This protonates the silanol groups, reducing their ability to interact with your protonated basic analyte.

    • Solution 2: Use a Competing Base. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA is a "tail-suppressing" agent that preferentially interacts with the active silanol sites, effectively shielding your analyte from them.[7]

    • Solution 3: Switch to a Modern Column. If the issue persists, your column may be old or have low-purity silica. Switch to a column with high-purity silica, dense bonding, and thorough end-capping, or consider a hybrid particle column which offers better pH stability.[7][14]

  • Cause: Column Overload.

    • Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Determine the optimal concentration range for your method.

  • Cause: Mismatched Sample Solvent.

    • Solution: Dissolve Sample in Mobile Phase. If your sample is dissolved in a solvent much stronger (e.g., 100% ACN) than your starting mobile phase, it can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent.

  • Cause: Column Contamination or Void.

    • Solution 1: Use a Guard Column. A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained impurities from the sample matrix that could foul the main column.[16]

    • Solution 2: Flush the Column. If you suspect contamination, disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (like 100% ACN or isopropanol).[15] If a void (a physical gap in the packing material at the column inlet) has formed, the column may need to be replaced.[15][16]

Problem 2: My retention times are shifting from one injection to the next.

Q: Why are my retention times not reproducible, and what can I do to stabilize them?

A: Unstable retention times compromise the reliability of your method for both identification and quantification. The issue can stem from the column, the mobile phase, or the HPLC system itself.

Potential Causes & Step-by-Step Solutions:

  • Cause: Insufficient Column Equilibration.

    • Solution: Increase Equilibration Time. This is especially common with gradient methods. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column after a gradient run.[17]

  • Cause: Mobile Phase Composition Change.

    • Solution 1: Prepare Fresh Mobile Phase Daily. Organic solvents can evaporate over time, changing the ratio of your mobile phase and affecting retention.[17]

    • Solution 2: Degas Mobile Phase. Dissolved air can form bubbles in the pump, leading to inconsistent flow rates.[17] Degas your solvents before use via sparging, sonication, or an in-line degasser.

  • Cause: Temperature Fluctuations.

    • Solution: Use a Column Oven. Column temperature directly affects retention time. A thermostatically controlled column oven ensures a stable and consistent temperature, leading to more reproducible results.[17]

  • Cause: Pump or Seal Issues.

    • Solution: Check for Leaks and Perform Maintenance. Inspect the system for any visible leaks. If the pressure is fluctuating, it could indicate a problem with the pump's check valves or seals, which may need cleaning or replacement.[18] Priming the pump can also help remove air bubbles.

Problem 3: I am not getting enough separation between two of my thiazole-related impurities.

Q: How can I improve the resolution between these closely eluting peaks?

A: Poor resolution means your method is not adequately separating your analytes of interest. Improving it involves manipulating the selectivity, efficiency, or retention of your chromatographic system.

Potential Causes & Step-by-Step Solutions:

  • Cause: Suboptimal Mobile Phase Composition.

    • Solution 1: Adjust Organic Solvent Ratio (Isocratic). In an isocratic method, slightly decrease the percentage of the organic solvent. This will increase retention times and may improve the separation between peaks.

    • Solution 2: Modify the Gradient Slope (Gradient). In a gradient method, make the slope shallower in the region where the critical peaks elute. This gives more time for the peaks to separate.

    • Solution 3: Change the Organic Solvent. Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase. This can sometimes completely reorder the elution of peaks.

  • Cause: Inappropriate Column Chemistry.

    • Solution: Try a Different Stationary Phase. If mobile phase optimization is insufficient, the column chemistry may not be suitable. Try a column with a different bonded phase (e.g., a C8, Phenyl-Hexyl, or an embedded polar group column) to introduce different separation mechanisms and improve selectivity.

  • Cause: Low Column Efficiency.

    • Solution 1: Decrease the Flow Rate. Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

    • Solution 2: Check for Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which reduces resolution. Ensure connections are made with minimal tubing length.

Example HPLC Method & Data

The following table summarizes typical starting conditions for the analysis of a novel indole-thiazole derivative, based on published methods.[19] These parameters serve as a robust starting point for method development.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 3.5 µmStandard reversed-phase column suitable for hydrophobic nature of many thiazole derivatives.[19]
Mobile Phase A: Water with 0.05% TFA (pH ~3) B: AcetonitrileAcetonitrile is a common organic modifier. TFA is used to control pH and suppress silanol interactions.[19]
Elution Mode Isocratic (e.g., 15% A, 85% B) or GradientIsocratic is simpler, while a gradient is better for separating compounds with a wide range of polarities.[12]
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 - 50 µLShould be optimized to avoid column overload.[19]
Column Temp. 25 °CControlled temperature ensures reproducible retention times.[19]
Detector UV/DAD at 348 nmWavelength should be set at the absorbance maximum (λmax) of the target analyte for best sensitivity.[19]

Experimental Protocol: Method Validation

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[20][21][22][23]

Objective: To validate the HPLC method for the quantification of a thiazole derivative according to ICH Q2(R2) guidelines.[23][24]

Step-by-Step Protocol:

  • Specificity/Selectivity:

    • Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte solution.

    • Acceptance Criterion: The blank and placebo chromatograms should show no interfering peaks at the retention time of the thiazole analyte.[21][22]

  • Linearity:

    • Prepare a series of at least five standard solutions of the thiazole derivative at different concentrations (e.g., 50% to 150% of the expected sample concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the average peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[21]

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo matrix with a known amount of the analyte.

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[19][21]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[20]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) for the results should be ≤ 2.0%.[22]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or by using the standard deviation of the response and the slope of the linearity curve.[21][24]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed peak_tailing peak_tailing start->peak_tailing rt_shift Retention Time Shift Inconsistent tR start->rt_shift poor_res poor_res start->poor_res cause_silanol Secondary Interactions (Silanol) peak_tailing->cause_silanol cause_overload Column Overload peak_tailing->cause_overload cause_solvent Sample Solvent Mismatch peak_tailing->cause_solvent cause_equilib Poor Equilibration rt_shift->cause_equilib cause_mp Mobile Phase Change rt_shift->cause_mp cause_temp Temperature Fluctuation rt_shift->cause_temp cause_chem Wrong Chemistry poor_res->cause_chem cause_eff Low Efficiency poor_res->cause_eff sol_ph Lower Mobile Phase pH cause_silanol->sol_ph sol_conc Reduce Sample Conc. cause_overload->sol_conc sol_dissolve Dissolve in Mobile Phase cause_solvent->sol_dissolve sol_time Increase Equilibration Time cause_equilib->sol_time sol_fresh_mp Prepare Fresh Mobile Phase cause_mp->sol_fresh_mp sol_oven Use Column Oven cause_temp->sol_oven sol_column Try Different Column cause_chem->sol_column sol_flow Reduce Flow Rate cause_eff->sol_flow

Caption: A logical workflow for troubleshooting common HPLC problems.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Troubleshooting Guide.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (2024-05-10).
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06).
  • How to Choose the Best Mobile Phase in HPLC for Optimal Results. Mastelf. (2024-09-23).
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025-06-09).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
  • The Secrets of Good Peak Shape in HPLC. ResearchGate.
  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11).
  • Peak Shape Changes Over Time. Waters Corporation.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. (2025-06-18).
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020-03-23).
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. (2025-08-05).
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. (2016-02-08).
  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed. (2021-01-03).
  • Why it matters and how to get good peak shape. (2023-08-10).
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. (2025-04-09).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. (2025-05-23).
  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30).
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. (2023-08-28).
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27).

Sources

Thiazole Functionalization Regioselectivity Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of FDA-approved drugs and organic electronic materials.[1][2] Its prevalence stems from its unique electronic properties and its capacity to engage in various biological interactions. However, the functionalization of the thiazole core presents a significant and often frustrating challenge for chemists: controlling the regioselectivity. The three potential sites for substitution—C2, C4, and C5—possess distinct electronic and steric environments, leading to mixtures of products if reaction conditions are not precisely controlled.

This technical support guide, designed for researchers and drug development professionals, provides a practical, in-depth resource for troubleshooting and mastering the regioselective functionalization of thiazoles. Moving beyond simple protocols, this guide explains the underlying chemical principles, enabling you to make informed decisions to achieve your desired substitution pattern.

Section 1: Understanding the Fundamentals of Thiazole Reactivity

A firm grasp of the inherent reactivity of the thiazole ring is the first step toward controlling its functionalization.

Q1: What are the primary sites of reactivity on an unsubstituted thiazole ring?

The thiazole ring has three carbon positions available for functionalization: C2, C4, and C5. Their reactivity is governed by a combination of inductive and resonance effects from the nitrogen and sulfur heteroatoms.

  • C2 Position: This position is the most electron-deficient due to its location between the electronegative nitrogen and sulfur atoms.[3] This makes the C2-proton the most acidic, and thus the most susceptible to deprotonation by strong bases (metalation).[3]

  • C5 Position: This position is the most electron-rich. The sulfur atom acts as an electron-donating group through resonance, directing electrophiles preferentially to this site.[3]

  • C4 Position: This position is generally the least reactive of the three carbons towards both electrophiles and nucleophiles in an unsubstituted ring.

Diagram: Thiazole Reactivity Profile This diagram illustrates the general reactivity landscape of the unsubstituted thiazole ring.```dot graph Thiazole_Reactivity { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

Thiazole [pos="0,0!", label=<

>];

C2_label [pos="-0.9,0.2!", label="C2", fontcolor="#202124"]; C4_label [pos="0.5,-1.0!", label="C4", fontcolor="#202124"]; C5_label [pos="-0.5,-1.0!", label="C5", fontcolor="#202124"];

C2_node [pos="-1.6,0.2!", shape=box, style=filled, fillcolor="#F1F3F4", label="Most Acidic (pKa ~25)\nSusceptible to Deprotonation", fontcolor="#202124"]; C5_node [pos="-1.2,-1.7!", shape=box, style=filled, fillcolor="#F1F3F4", label="Most Electron-Rich\nFavored for Electrophilic Attack", fontcolor="#202124"]; C4_node [pos="1.2,-1.7!", shape=box, style=filled, fillcolor="#F1F3F4", label="Least Reactive Site", fontcolor="#202124"];

C2_label -> C2_node [color="#4285F4", style=dashed]; C5_label -> C5_node [color="#EA4335", style=dashed]; C4_label -> C4_node [color="#34A853", style=dashed]; }

Caption: A logic-based workflow for selecting a regioselective thiazole functionalization strategy.

References

  • D. C. M. L. Tan, et al. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. Available at: [Link]

  • S. M. M. Schuler, et al. (2011). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry. Available at: [Link]

  • S. Verma, et al. (2022). Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research and Engineering Trends. Available at: [Link]

  • D. C. M. L. Tan, et al. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation. PubMed. Available at: [Link]

  • X-W. Liu, et al. (2018). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Available at: [Link]

  • S. H. Park, et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • M. Devgun, et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Request PDF. (n.d.). C5 Metalation of Imidazole-Based Monothiolates en Route to Selenothiolates. ResearchGate. Available at: [Link]

  • I. Hasanah & N. B. A. Rahman. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Walailak Journal of Science and Technology. Available at: [Link]

  • A. M. Shawky, et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. Available at: [Link]

  • B. B. Shingare, et al. (2020). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b]tr[4][5][6]iazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • F. Ferlin, et al. (2024). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen. Available at: [Link]

  • S. Kumar, et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • A. M. A. Al-Dafferi, et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen. Available at: [Link]

  • A. M. A. Al-Dafferi, et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate. Available at: [Link]

  • X. Jia, et al. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • X. Jia, et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization. Organic Letters. Available at: [Link]

  • Request PDF. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • A. J. Carpenter & D. J. Chadwick. (1985). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). ResearchGate. Available at: [Link]

  • A. R. Katritzky, et al. (2005). Direct nitration of five membered heterocycles. Arkivoc. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • N. S. Narasimhan & R. S. Mali. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

Sources

strategies to enhance the stability of "2-(2-Phenyl-thiazol-4-yl)-ethylamine" in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to enhancing the stability of 2-(2-Phenyl-thiazol-4-yl)-ethylamine in solution, designed for researchers and drug development professionals.

Technical Support Center: Stabilizing this compound in Solution

Welcome to the technical support guide for this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This molecule, a valuable building block in medicinal chemistry, possesses distinct structural motifs—a phenyl-substituted thiazole ring and a primary ethylamine side chain—that present specific stability challenges. This guide offers a comprehensive collection of FAQs, troubleshooting workflows, and detailed protocols to help you maintain the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound in solution?

A1: The molecule's structure contains two main points of potential degradation:

  • The Ethylamine Side Chain: Primary amines are nucleophilic and susceptible to oxidation. This can be catalyzed by light, heat, trace metal ions, or dissolved oxygen. Oxidative degradation can lead to dealkylation, forming acetaldehyde and related impurities.[1][2]

  • The Phenyl-Thiazole Core: Thiazole rings, particularly when substituted with aryl groups, can be sensitive to photodegradation.[3] This process may involve reaction with singlet oxygen, leading to complex rearrangements and cleavage of the heterocyclic ring.[3][4] Furthermore, the thiazole ring system's stability can be influenced by the pH of the solution.[5]

Q2: My compound solution is changing color (e.g., turning yellow/brown). What is happening?

A2: A color change is a common indicator of degradation, most frequently due to oxidation. The formation of oxidized species and polymeric impurities often leads to chromophores that absorb visible light. This is a strong signal that your current storage or experimental conditions are not optimal and require immediate attention. Amines, in particular, are known to form colored degradation products upon oxidation.[6]

Q3: How does pH impact the stability of the compound?

A3: The pH of the solution is a critical stability parameter.

  • Acidic Conditions (pH < 6): While the amine group will be protonated and thus less susceptible to oxidation, the thiazole ring itself may become labile. Studies on related thiazolidine structures have shown decomposition in weakly acidic environments (pH 3-5).[5] Therefore, strongly acidic conditions should be carefully evaluated.

  • Neutral to Basic Conditions (pH > 7): In this range, the primary amine is deprotonated (free base form), making it significantly more reactive and prone to oxidation.[7][8] For this molecule, a slightly acidic pH range (e.g., pH 5-6.5), achieved with a suitable buffer, often represents the best compromise to stabilize both the amine and the thiazole ring.

Q4: What are the ideal storage conditions for a stock solution?

A4: Proper storage is paramount. The solid form of the compound is generally stable when stored cold and dry.[9][10] For solutions, we recommend the following hierarchy of practices:

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to drastically slow the rate of all potential degradation reactions.

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.[3][6]

  • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF, where the compound is more stable. Aqueous solutions are not recommended for storage beyond a single day.[10]

Q5: What analytical methods are best for monitoring the stability of my compound?

A5: A stability-indicating analytical method is one that can separate the intact drug from its degradation products.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective technique. It allows for the separation and quantification of the parent compound and any impurities that form over time.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the exact mass of degradation products, which is crucial for elucidating degradation pathways.[3][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products, confirming their chemical structure.[12]

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common stability issues encountered during experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

If you observe a significant decrease in the concentration of this compound shortly after preparing an aqueous solution, follow this diagnostic workflow.


// Node Definitions start [label="Start: Rapid Degradation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Step 1: Verify Solution pH\nIs pH within the optimal range (5-6.5)?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Re-prepare solution with a validated buffer system (e.g., Citrate, Acetate).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_oxygen [label="Step 2: Assess Oxygen Exposure\nWas the buffer deoxygenated? Was the vial purged with inert gas?", fillcolor="#FBBC05", fontcolor="#202124"]; deoxygenate [label="Action: Sparge buffer with Argon/N2 for 15-30 min before use. Purge vial headspace.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_light [label="Step 3: Evaluate Light Exposure\nWas the solution prepared and stored in an amber vial or protected from light?", fillcolor="#FBBC05", fontcolor="#202124"]; protect_light [label="Action: Use amber vials and minimize exposure to ambient light during all steps.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_metals [label="Step 4: Consider Metal Contamination\nAre you using high-purity water and reagents? Is glassware thoroughly cleaned?", fillcolor="#FBBC05", fontcolor="#202124"]; add_chelator [label="Action: Add a chelating agent (e.g., 100 µM EDTA) to the buffer to sequester trace metal ions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Outcome: Enhanced Solution Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_ph; check_ph -> check_oxygen [label=" Yes"]; check_ph -> adjust_ph [label=" No"]; adjust_ph -> check_oxygen; check_oxygen -> check_light [label=" Yes"]; check_oxygen -> deoxygenate [label=" No"]; deoxygenate -> check_light; check_light -> check_metals [label=" Yes"]; check_light -> protect_light [label=" No"]; protect_light -> check_metals; check_metals -> end_node [label=" Yes"]; check_metals -> add_chelator [label=" No / Unsure"]; add_chelator -> end_node; }

Troubleshooting workflow for rapid compound degradation.

Issue 2: Inconsistent Results Between Experiments

Variability in results can often be traced back to subtle inconsistencies in solution preparation and handling.

Potential Cause Scientific Rationale Recommended Action
pH Drift The buffer capacity may be insufficient, causing the pH to change over time, which alters the compound's stability profile.[5]Verify the pH of your solution at the beginning and end of the experiment. Use a buffer with a pKa close to the target pH.
Oxygen Contamination Inconsistent deoxygenation of solvents or sealing of vials can lead to variable levels of oxidative degradation.[14]Standardize your deoxygenation procedure (e.g., time and flow rate of sparging). Use vials with high-quality septa.
Photodegradation Differences in ambient light exposure between experimental setups can cause varying degrees of light-induced degradation.[3]Ensure all samples, including controls and standards, are handled with identical light protection. Work in a dimly lit area if possible.
Stock Solution Age Using stock solutions of different ages, especially if stored improperly, can introduce variability from the outset.Prepare fresh stock solutions for critical experiments or perform a qualification check (e.g., via HPLC) on older stocks before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol details the steps to prepare a 10 mM aqueous solution of this compound hydrochloride with enhanced stability for experimental use.

Materials:

  • This compound hydrochloride (solid)

  • Citric Acid

  • Sodium Citrate

  • Ethylenediaminetetraacetic acid (EDTA)

  • High-purity water (Milli-Q or equivalent)

  • Argon or Nitrogen gas cylinder with regulator

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 5.5) with Chelator:

    • Dissolve the appropriate amounts of citric acid and sodium citrate in high-purity water to create a 50 mM solution.

    • Adjust the pH to 5.5 using a calibrated pH meter.

    • Add EDTA to a final concentration of 100 µM. This will sequester catalytic metal ions.

  • Deoxygenate the Buffer:

    • Transfer the buffer to a glass container.

    • Sparge the solution by bubbling Argon or Nitrogen gas through it for at least 20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution:

    • Weigh the required amount of this compound hydrochloride in an amber vial.

    • Add the deoxygenated citrate buffer to the vial to achieve the final desired concentration (e.g., 10 mM).

    • Vortex briefly to dissolve.

  • Finalize and Store:

    • Purge the headspace of the vial with Argon or Nitrogen for 30 seconds.

    • Immediately cap the vial tightly.

    • For immediate use, keep on ice and protected from light. For short-term storage (<24 hours), store at 2-8°C. Long-term storage of aqueous solutions is not recommended. [10]

Protocol 2: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][15]


// Node Definitions prep [label="Prepare Compound Stock\nin Acetonitrile:Water (1:1)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Stress Conditions acid [label="Acid Hydrolysis\n0.1 M HCl, 60°C", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base Hydrolysis\n0.1 M NaOH, 60°C", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation\n3% H2O2, RT", fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="Thermal Stress\nSolid & Solution, 80°C", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photostability\nICH Q1B Light Box", fillcolor="#FBBC05", fontcolor="#202124"];

// Timepoints sampling [label="Sample at Timepoints\n(e.g., 0, 2, 8, 24 hours)\nNeutralize acid/base samples", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Analysis analysis [label="Analyze All Samples\nby LC-MS and HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcome outcome [label="Identify Degradants\nElucidate Pathways\nValidate Stability Method", fillcolor="#202124", fontcolor="#FFFFFF"];

// Connections prep -> {acid, base, oxidation, thermal, photo}; {acid, base, oxidation, thermal, photo} -> sampling; sampling -> analysis; analysis -> outcome; }

Workflow for a forced degradation study.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • Stabilizer for amine/quaternary ammonium blends.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

  • Kinetics of the oxidative dealkylation of ethylamines by aqueous hexacyanoferrate(III). ResearchGate. [Link]

  • Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Norwegian Research Information Repository - NTNU. [Link]

  • MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Capot Chemical. [Link]

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(2-Phenyl-thiazol-4-yl)-ethylamine and 2-(4-Phenyl-thiazol-2-yl)-ethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold represents a privileged structure, serving as the core of numerous biologically active compounds. The precise arrangement of substituents on this heterocyclic ring can dramatically influence pharmacological properties, a concept well-illustrated by the isomeric pair: 2-(2-Phenyl-thiazol-4-yl)-ethylamine and 2-(4-Phenyl-thiazol-2-yl)-ethylamine. This guide provides a comprehensive, data-supported comparison of these two molecules, offering insights into their synthesis, known biological activities of their derivatives, and the critical role of substituent positioning in determining their therapeutic potential. This analysis is intended to guide researchers and drug development professionals in the strategic design of novel therapeutic agents based on the phenyl-thiazol-ethylamine framework.

Introduction: The Significance of Isomeric Scaffolds

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antihistamine, anti-inflammatory, and antimicrobial effects[1][2]. The two isomers at the heart of this guide, this compound and 2-(4-Phenyl-thiazol-2-yl)-ethylamine, present a compelling case study in structure-activity relationships (SAR). By simply altering the positions of the phenyl and ethylamine groups on the thiazole ring, the resulting molecules and their derivatives exhibit distinct biological profiles. Understanding these differences is paramount for the rational design of targeted therapies.

This guide will delve into the synthetic routes for both isomers, followed by a comparative analysis of the biological activities reported for their respective derivatives. The causality behind experimental choices in the synthesis and evaluation of these compounds will be highlighted, providing a deeper understanding of their potential applications.

Synthesis of the Isomeric Scaffolds

The synthesis of both this compound and 2-(4-Phenyl-thiazol-2-yl)-ethylamine typically involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. However, the choice of starting materials differs to achieve the desired isomeric products.

Synthesis of this compound

The synthesis of this isomer generally proceeds through a multi-step route, often starting from phthalimide to protect the amine functionality.

synthesis_2_2_phenyl_thiazol_4_yl_ethylamine A Phthalimide C 4-Phthalimido-2-butanone A->C + B Methyl vinyl ketone B->C E 1-Bromo-4-N-phthalimido-2-butanone C->E + D Bromine D->E G Thiazole derivative (Protected amine) E->G + F Thiobenzamide F->G I This compound G->I + H Hydrazine hydrate H->I

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation of 4-phthalimido-2-butanone: Phthalimide is reacted with methyl vinyl ketone in the presence of a suitable base to yield 4-phthalimido-2-butanone.

  • Bromination: The resulting butanone is brominated, typically using bromine in a suitable solvent, to produce 1-bromo-4-N-phthalimido-2-butanone.

  • Hantzsch Thiazole Synthesis: The α-haloketone (1-bromo-4-N-phthalimido-2-butanone) is then condensed with thiobenzamide. This reaction involves a nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring with the protected amine.

  • Deprotection: The final step involves the removal of the phthalimide protecting group using hydrazine hydrate to yield the free primary amine, this compound[1].

Synthesis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine

The synthesis of this isomer also utilizes the Hantzsch synthesis, but with different starting materials to achieve the alternative substitution pattern.

synthesis_2_4_phenyl_thiazol_2_yl_ethylamine A Acetophenone D 2-Amino-4-phenylthiazole A->D + B Thiourea B->D C Iodine C->D F 2-(2'-chloroacetyl)-amino-4-phenyl-1,3-thiazole D->F + E Chloroacetyl chloride E->F H 2-(4-Phenyl-thiazol-2-yl)-ethylamine F->H + G Reduction (e.g., LiAlH4) G->H

Caption: Synthetic pathway for 2-(4-Phenyl-thiazol-2-yl)-ethylamine.

Experimental Protocol: Synthesis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine

  • Preparation of 2-Amino-4-phenylthiazole: Acetophenone is reacted with thiourea in the presence of an oxidizing agent like iodine. This reaction forms the 2-amino-4-phenylthiazole core[3][4].

  • Acylation: The 2-amino group of the thiazole is then acylated using chloroacetyl chloride to form 2-(2'-chloroacetyl)-amino-4-phenyl-1,3-thiazole[5].

  • Reduction: The final step involves the reduction of the amide and the chloro group. A strong reducing agent like lithium aluminum hydride (LiAlH4) can be used to reduce the amide to the corresponding ethylamine, yielding 2-(4-Phenyl-thiazol-2-yl)-ethylamine.

Comparative Analysis of Biological Activities

Direct comparative studies on the biological activities of the parent compounds, this compound and 2-(4-Phenyl-thiazol-2-yl)-ethylamine, are limited in the public domain. However, a wealth of information is available on their derivatives, allowing for an insightful, indirect comparison based on established structure-activity relationships.

Biological ActivityThis compound Derivatives2-(4-Phenyl-thiazol-2-yl)-ethylamine DerivativesKey Structural Differences and Inferred SAR
Anticancer/Cytotoxic The primary amine is a key intermediate for synthesizing pyridopyrimidinone-thiazole hybrids with cytotoxic activity against cancer cell lines like MCF-7 and HeLa[1].Derivatives have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), showing antinociceptive effects in vivo[6].The 2-phenyl-thiazol-4-yl scaffold appears to be favored for direct cytotoxic agents, where the ethylamine is a linker to other pharmacophores. The 4-phenyl-thiazol-2-yl scaffold seems more suited for enzyme inhibition, where the ethylamine might be part of the binding motif.
Antihistamine A structure-activity relationship study of compounds with antihistamine activity included 2-[2-phenyl-4-thiazolyl]ethanamine derivatives[7].4-Phenyl-2-thiazoleethanamine is described as a histamine analog with effects on cutaneous pain[8].The positioning of the phenyl and ethylamine groups likely influences selectivity and potency at different histamine receptor subtypes (H1, H2, H3)[7]. The 4-phenyl isomer's direct effect on pain suggests a potential interaction with histamine receptors involved in nociception.
Antimicrobial/Anthelmintic Less information is available for this class of activity.A novel series of 2-amino-4-phenylthiazole derivatives of amino acids and peptides exhibited significant antifungal and anthelmintic activities[3].The 2-amino-4-phenylthiazole core is a well-established pharmacophore for antimicrobial agents. The ethylamine at the 2-position of this core could be a modifiable site to enhance these properties.
Anti-inflammatory Thiazole-containing compounds, in general, are reported to have anti-inflammatory effects[1].Derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid are potent cyclooxygenase (COX) inhibitors with strong anti-inflammatory activity[9].The 4-phenyl-thiazol-2-yl scaffold, when appropriately substituted, can effectively mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs) by presenting a phenylpropionic acid-like motif.
Anticancer and Cytotoxic Potential

Derivatives of This compound have been primarily investigated for their anticancer properties. In these studies, the ethylamine group serves as a linker to connect the 2-phenyl-thiazole moiety to other heterocyclic systems like pyridopyrimidinone[1]. The resulting hybrid molecules have shown promising cytotoxic effects against breast (MCF-7) and cervical (HeLa) cancer cell lines. This suggests that the 2-phenyl-thiazol-4-yl moiety acts as a crucial pharmacophore that, when combined with other cytotoxic fragments, leads to potent anticancer agents. The causality behind this design lies in the principle of molecular hybridization, where combining two or more pharmacophores can lead to compounds with enhanced affinity and efficacy or a dual mode of action.

Conversely, derivatives of 2-(4-Phenyl-thiazol-2-yl)-ethylamine have been explored in the context of pain and inflammation, with some showing dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[6]. These enzymes are involved in the metabolism of signaling lipids that modulate pain and inflammation. The antinociceptive effects observed with these derivatives suggest a different therapeutic trajectory for this scaffold, focusing on enzyme inhibition rather than direct cytotoxicity.

Histamine Receptor Activity

Both isomeric scaffolds have been associated with histamine receptor activity. Derivatives of This compound have been included in SAR studies for antihistamine activity, indicating their potential to interact with histamine receptors[7]. On the other hand, 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is explicitly referred to as a histamine analog with effects on cutaneous pain[8]. This suggests a more direct interaction with histamine receptors involved in sensory nerve activation. The difference in the spatial arrangement of the phenyl and ethylamine groups likely dictates the binding affinity and selectivity for the various histamine receptor subtypes (H1, H2, H3, and H4), leading to different pharmacological outcomes.

Antimicrobial and Anthelmintic Activities

The 2-amino-4-phenylthiazole core, which is the precursor to 2-(4-Phenyl-thiazol-2-yl)-ethylamine, is a well-established scaffold for antimicrobial and anthelmintic agents[3][5]. By coupling amino acids and peptides to the 2-amino group, researchers have developed potent antifungal and anthelmintic compounds[3]. This suggests that the 2-(4-Phenyl-thiazol-2-yl)-ethylamine scaffold could be a promising starting point for developing new anti-infective agents, where the ethylamine moiety can be further functionalized.

Methodologies for Biological Evaluation

To provide a practical context for researchers, this section outlines standard protocols for evaluating the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (48h) Incubation (48h) Compound Addition->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition Assay (e.g., FAAH Inhibition)

This type of assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: A purified enzyme solution (e.g., recombinant FAAH) and a suitable substrate (e.g., a fluorogenic substrate) are prepared in an appropriate buffer.

  • Compound Incubation: The test compound is pre-incubated with the enzyme in a 96-well plate to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Signal Detection: The fluorescence signal generated by the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by the compound is determined. The IC50 value is then calculated from a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound and 2-(4-Phenyl-thiazol-2-yl)-ethylamine underscores the profound impact of isomeric substitution on biological activity. While derivatives of the 2-phenyl-4-yl scaffold have shown promise as cytotoxic agents for cancer therapy, the 4-phenyl-2-yl scaffold and its derivatives have demonstrated potential in modulating pain, inflammation, and microbial infections.

For researchers in drug discovery, these findings highlight several key takeaways:

  • Scaffold Selection is Critical: The choice between these two isomeric cores should be guided by the desired therapeutic target and mechanism of action.

  • Opportunities for Optimization: Both scaffolds offer multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Further Direct Comparisons are Needed: There is a clear need for head-to-head biological evaluations of the parent compounds and a systematic series of their simple derivatives to more definitively map their SAR.

References

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. (URL: [Link])

  • A structure-activity relationship study of compounds with antihistamine activity. (URL: [Link])

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (URL: not available)
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (URL: [Link])

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (URL: [Link])

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
  • Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity. (URL: [Link])

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (URL: [Link])

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. (URL: not available)
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (URL: [Link])

  • 2-aminothiazole derivative, prepar
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

Sources

A Researcher's Comparative Guide to Validating the In Vitro Cytotoxicity of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Thiazole Scaffolds in Oncology and the Imperative of Rigorous Cytotoxicity Validation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In oncology, thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating a wide range of biological activities.[1][2] These compounds can disrupt various cellular processes essential for cancer cell proliferation and survival, including the induction of apoptosis and interference with crucial signaling pathways.[3] The journey from a novel synthesized thiazole compound to a potential clinical candidate is arduous and begins with a critical step: the comprehensive validation of its in vitro cytotoxicity.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity studies for novel thiazole compounds. We will delve into the rationale behind selecting appropriate assays, provide detailed experimental protocols, and offer insights into data interpretation. Our focus is on building a self-validating experimental workflow that ensures the generation of reliable and reproducible data, a cornerstone of preclinical drug discovery.

PART 1: Foundational Principles of Experimental Design

A well-designed cytotoxicity study is paramount for obtaining meaningful results. The following considerations form the bedrock of a scientifically sound investigation.

Strategic Selection of Cell Lines: A Reflection of Clinical Relevance

The choice of cell lines is not arbitrary; it should be driven by the intended therapeutic application of the thiazole compounds. It is crucial to select cell lines that are representative of the cancer type being targeted.[4] For instance, if the compounds are being developed for breast cancer, a panel of well-characterized breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) should be employed.[5]

Key Considerations for Cell Line Selection:

  • Tumor Type Specificity: Utilize cell lines derived from the target cancer. A broad panel including lines from different cancer types (e.g., lung, colon, ovarian) can reveal the spectrum of activity.[6]

  • Genomic and Phenotypic Diversity: Select cell lines with different genetic backgrounds and receptor statuses (e.g., ER, PR, HER2 in breast cancer) to identify potential biomarkers of sensitivity.

  • Inclusion of Normal Cell Lines: To assess the selectivity of the compounds, it is essential to include non-cancerous cell lines (e.g., fibroblasts, epithelial cells).[7] A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.

  • Assay Compatibility: Ensure the chosen cell lines are compatible with the selected cytotoxicity assays.[7]

Compound Management: Ensuring Bioavailability and Avoiding Artifacts

The physical and chemical properties of novel thiazole compounds can significantly impact the outcome of in vitro assays. Proper handling and preparation are critical to ensure that the observed cytotoxicity is a true biological effect and not an artifact of poor solubility or degradation.

Best Practices for Compound Preparation:

  • Solubility Testing: The solubility of a compound in culture media is a critical factor.[8][9] Poorly soluble compounds can precipitate, leading to inaccurate concentration-response curves. It is advisable to perform initial solubility tests.

  • Use of DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. However, high concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the culture medium should typically not exceed 0.5% and a vehicle control (media with the same concentration of DMSO as the highest compound concentration) must be included in every experiment.

  • Stock Solutions and Serial Dilutions: Prepare high-concentration stock solutions in 100% DMSO and then perform serial dilutions in culture medium to achieve the desired final concentrations.

PART 2: A Comparative Analysis of In Vitro Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-assay approach is recommended to gain a comprehensive understanding of the mechanism of cell death. This section compares three classes of commonly used cytotoxicity assays, highlighting their principles, advantages, and limitations.

Metabolic Viability Assays: Gauging the Cellular Powerhouse

These assays measure the metabolic activity of a cell population, which is often used as a surrogate for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

2.1.1. MTT Assay: The Gold Standard

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell viability.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

2.1.2. Strengths and Weaknesses of Metabolic Assays

Strengths Weaknesses
High-throughput and cost-effective.[10]Can be influenced by the metabolic state of the cells.
Simple and rapid protocol.Some compounds can interfere with the MTT reduction reaction.
Provides a quantitative measure of cell viability.[10]Does not distinguish between cytostatic and cytotoxic effects.
Cell Membrane Integrity Assays: Detecting the Point of No Return

These assays measure the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised—a hallmark of cell death.

2.2.1. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[12]

  • Principle: LDH released into the medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[13] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[12]

2.2.2. Strengths and Weaknesses of Membrane Integrity Assays

Strengths Weaknesses
Directly measures cell death.The half-life of LDH in the medium is about 9 hours, which can affect the timing of the assay.[14]
Can be used to monitor cytotoxicity over time from the same sample.[13]Serum in the culture medium can contain LDH, leading to high background.
Simple and adaptable to high-throughput screening.
Apoptosis Assays: Unraveling the Mechanism of Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death. Assays that specifically detect apoptosis can provide valuable insights into the mechanism of action of novel thiazole compounds.

2.3.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15][16]

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and used to detect apoptotic cells.[16][18] Propidium iodide (PI), a fluorescent DNA-binding dye, is used as a marker for dead cells as it can only enter cells with a compromised membrane.[17][18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]

2.3.2. Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.

  • Principle: These assays utilize a specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).[19][20] When caspases are activated during apoptosis, they cleave the substrate, releasing the reporter and generating a detectable signal that is proportional to caspase activity.[19]

2.3.3. Strengths and Weaknesses of Apoptosis Assays

Strengths Weaknesses
Provides mechanistic information about cell death.Flow cytometry-based assays can be lower throughput.
Can differentiate between apoptosis and necrosis.[16]Caspase activation is a transient event.
Highly sensitive and specific.

PART 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key assays discussed. These should be adapted based on the specific cell lines and compounds being tested.

General Cell Seeding Protocol
  • Harvest and count cells using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[21]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.

MTT Assay Protocol[10][12][23][24]
  • After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing serial dilutions of the thiazole compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[21]

  • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][21]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol[25][26]
  • Following compound treatment as described in the MTT protocol, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay Protocol[20][27]
  • Following compound treatment, harvest the cells (including the supernatant for suspension cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay Protocol[21][28][29]
  • Seed cells in a white-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Treat the cells with the thiazole compounds as previously described.

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent (for luminescent assays) or a fluorogenic substrate (for fluorescent assays) to each well according to the manufacturer's protocol.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Measure the luminescence or fluorescence using a microplate reader.

PART 4: Data Analysis and Interpretation

Calculation of Percentage Viability

For MTT and LDH assays, the percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of the biological response (e.g., cell viability).[22][23] It is a key parameter for comparing the potency of different compounds.[22]

Steps to Determine IC50:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis.[24]

  • The IC50 value is the concentration at which the curve crosses the 50% viability mark.

Various software packages (e.g., GraphPad Prism) and online calculators can be used for this analysis.[24][25]

Data Presentation: The Power of Visualization

Summarizing quantitative data in a clear and concise manner is essential for effective communication of results.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Novel Thiazole Compounds

CompoundCell LineIC50 (µM) ± SD
Thiazole-A MCF-7 (Breast Cancer)5.2 ± 0.8
MDA-MB-231 (Breast Cancer)12.6 ± 2.1
A549 (Lung Cancer)8.9 ± 1.5
HFF-1 (Normal Fibroblast)> 100
Thiazole-B MCF-7 (Breast Cancer)25.1 ± 4.3
MDA-MB-231 (Breast Cancer)38.4 ± 6.7
A549 (Lung Cancer)45.2 ± 7.9
HFF-1 (Normal Fibroblast)> 100
Doxorubicin MCF-7 (Breast Cancer)0.5 ± 0.1
(Positive Control)MDA-MB-231 (Breast Cancer)0.8 ± 0.2
A549 (Lung Cancer)1.2 ± 0.3
HFF-1 (Normal Fibroblast)10.5 ± 2.4

PART 5: Elucidating the Mechanism of Action: A Glimpse into Cellular Pathways

The data from apoptosis assays can provide initial clues about the mechanism of action of the thiazole compounds. For instance, a compound that induces a significant increase in Annexin V positive cells is likely acting through an apoptotic pathway. Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, can provide deeper mechanistic insights.

Diagram 1: Hypothetical Signaling Pathway for Thiazole-Induced Apoptosis

Thiazole Novel Thiazole Compound Receptor Cell Surface Receptor Thiazole->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thiazole compound-induced apoptotic signaling pathway.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Validation

Start Start: Novel Thiazole Compounds Cell_Line_Selection Select Cancer and Normal Cell Lines Start->Cell_Line_Selection Compound_Prep Prepare Compound Stock Solutions Cell_Line_Selection->Compound_Prep Cell_Seeding Seed Cells in 96-Well Plates Compound_Prep->Cell_Seeding Treatment Treat Cells with Serial Dilutions Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assays Perform Cytotoxicity Assays (MTT, LDH) Incubation->Assays IC50 Calculate IC50 Values Assays->IC50 Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: Workflow for validating in vitro cytotoxicity.

Conclusion: A Pathway to Confident Lead Selection

The validation of in vitro cytotoxicity is a critical and multifaceted process in the early stages of anticancer drug discovery. By employing a strategic and multi-pronged approach that incorporates a diverse panel of cell lines and a complementary set of assays, researchers can generate a comprehensive and reliable dataset. This guide provides a framework for designing and executing such studies, emphasizing the importance of scientific rigor and thoughtful experimental design. The insights gained from these initial screens are instrumental in identifying promising lead compounds and guiding the subsequent stages of preclinical and clinical development.

References

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.).
  • In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. (n.d.). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). Benchchem.
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). Benchchem.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
  • In Vitro Solubility Assays in Drug Discovery. (n.d.). Ingenta Connect.
  • Assessing how in vitro assay types predict in vivo toxicology data. (2021). Taylor & Francis Online.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • MTT (Assay protocol). (2023). Protocols.io.
  • Annexin V-FITC Kit Protocol. (n.d.). Hello Bio.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
  • Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. (n.d.). NIH.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate.
  • in vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. (2019).
  • How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH.
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. (n.d.). Thermo Fisher Scientific.
  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021).
  • The Importance of IC50 Determination. (2022). Visikol.
  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
  • Cytotoxicity Detection Kit (LDH). (n.d.). Sigma-Aldrich.
  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices.
  • Cytotoxicity assay selection guide. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central.
  • IC50 Calculator. (n.d.). AAT Bioquest.
  • Thiazole in the Targeted Anticancer Drug Discovery | Request PDF. (n.d.). ResearchGate.
  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
  • Solubility Assessment Service. (n.d.). Creative Biolabs.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Muse® Caspase-3/7 Kit. (n.d.).
  • Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals.
  • Thiazole in the targeted anticancer drug discovery. (n.d.). ProQuest.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Newly Synthesized Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel thiazole derivative represents a significant step forward. However, the true value of this new molecular entity can only be unlocked through rigorous analytical characterization and data cross-validation. This guide provides an in-depth, experience-driven comparison of essential analytical techniques, moving beyond a simple listing of methods to explain the "why" behind the "how." Our focus is on building a self-validating system of analysis, ensuring the unequivocal confirmation of structure, purity, and key physicochemical properties.

The principles outlined here are grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as recommendations from the U.S. Food and Drug Administration (FDA) and the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5][6][7][8][9][10][11][12][13] These frameworks emphasize that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][14][12][13]

The Logic of Orthogonal and Complementary Cross-Validation

A single analytical technique, no matter how powerful, provides only one perspective on a molecule's identity. True confidence in the structure and purity of a newly synthesized thiazole comes from the convergence of data from multiple, independent (orthogonal) and complementary analytical methods. This approach creates a robust, self-validating analytical package where the strengths of one technique compensate for the limitations of another.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_secondary_characterization Functional Group & Purity Analysis cluster_validation Data Integration & Validation New_Thiazole Newly Synthesized Thiazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) New_Thiazole->NMR MS Mass Spectrometry (HRMS, Fragmentation) New_Thiazole->MS IR IR Spectroscopy New_Thiazole->IR HPLC HPLC (Purity, Quantification) New_Thiazole->HPLC TLC TLC (Reaction Monitoring, Purity) New_Thiazole->TLC CrossValidation Cross-Validation NMR->CrossValidation MS->CrossValidation IR->CrossValidation HPLC->CrossValidation TLC->CrossValidation

Caption: Orthogonal and Complementary Analytical Workflow.

Spectroscopic Techniques: The Foundation of Structural Elucidation

Spectroscopic methods provide the foundational data for determining the chemical structure of a newly synthesized thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, including thiazoles.[15][16][17][18][19][20][21][22][23] It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For thiazoles, characteristic chemical shifts are observed for the ring protons.[24]

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.[15][16][17][18][22]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex thiazole derivatives. They reveal proton-proton and proton-carbon correlations, allowing for a complete mapping of the molecular structure.[15]

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[25] Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[24]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[24]

    • For ¹H NMR, acquire 16-64 scans with a spectral width of 0-12 ppm.[25]

    • For ¹³C NMR, acquire 1024 or more scans with a spectral width of 0-220 ppm, using proton decoupling.[25]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shifts using the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural information that complements NMR data.[17][18][21][26][27][28][29][30][31]

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact molecular formula of the new thiazole.

  • Electron Ionization (EI) and Electrospray Ionization (ESI): Common ionization techniques. EI often leads to extensive fragmentation, providing a "fingerprint" of the molecule, while ESI is a softer technique that typically yields the molecular ion peak.[25][31] The fragmentation of thiazoles is often specific and can aid in structure elucidation.[26]

  • Sample Preparation: Prepare a dilute solution of the thiazole derivative (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

    • Scan a mass range that encompasses the expected molecular weight of the thiazole derivative.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[16][18][20][21][23][27][32] For thiazoles, it is particularly useful for confirming the presence of characteristic bonds such as C=N, C=C, and C-S within the ring, as well as functional groups on any substituents.[24]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid thiazole derivative directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[25]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[25]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Chromatographic Techniques: Assessing Purity and Quantitation

Chromatographic methods are indispensable for determining the purity of a newly synthesized thiazole and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantitative analysis in pharmaceutical development.[33][34][35][36][37][38] A well-developed HPLC method should be able to separate the target thiazole from all potential impurities.

  • Reversed-Phase HPLC: The most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

  • Method Development: Key parameters to optimize include the column chemistry, mobile phase composition (including organic modifier and pH), and gradient profile.[33][34][36]

  • Detection: UV-Vis detection is commonly used, and the choice of wavelength is critical for sensitivity.[36]

  • Initial Conditions:

    • Column: Start with a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the thiazole derivative has strong absorbance.

  • Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the main peak and any impurities.

    • If necessary, screen different column chemistries (e.g., C8, phenyl-hexyl) and organic modifiers (e.g., methanol) to alter selectivity.

  • Validation: Once an optimal separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[39][11][12][13]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of reactions and for preliminary purity checks.[40][41]

  • Plate Preparation: Use commercially available silica gel plates.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to move up the plate.

  • Visualization: Visualize the separated spots under UV light or by staining with an appropriate reagent.

  • Analysis: Calculate the retention factor (Rf) for each spot.

Comparative Guide to Analytical Techniques

Technique Primary Information Provided Strengths Limitations Role in Cross-Validation
¹H, ¹³C, 2D NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.[15]Unambiguous structure elucidation.Relatively low sensitivity, requires pure sample.Provides the fundamental structural hypothesis.
HRMS Exact molecular weight and molecular formula.High accuracy and sensitivity.Provides little information on connectivity.Confirms the elemental composition of the proposed structure from NMR.
MS/MS Fragmentation patterns, structural motifs.[26][30]Can distinguish between isomers, provides structural clues.[31]Fragmentation can be complex to interpret.Supports the structural assignment by identifying key fragments.
IR Spectroscopy Presence of functional groups.[20][24]Fast, simple, non-destructive.Provides limited information on the overall structure.Confirms the presence of key functional groups consistent with the proposed structure.
HPLC Purity, number of components, quantitative analysis.[34][38]High resolution, quantitative, reproducible.Method development can be time-consuming.Establishes the purity of the sample analyzed by spectroscopic methods.
TLC Reaction progress, preliminary purity.[40]Fast, inexpensive, simple.Low resolution, not quantitative.Guides the purification process and provides a quick purity check.

Conclusion

The cross-validation of analytical data for a newly synthesized thiazole is not a mere checklist of experiments. It is a systematic and logical process of inquiry that builds a comprehensive and self-consistent dataset. By integrating the detailed structural information from NMR and MS with the functional group confirmation from IR and the purity assessment from HPLC, researchers can establish the identity and quality of their novel compounds with the highest degree of scientific certainty. This rigorous approach is fundamental to the progression of any thiazole-based compound from a research laboratory to its potential application in medicine and materials science.

References

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Semantic Scholar. [Link]

  • Thompson, M. (2001). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). SciSpace. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • Scientific Research Publishing. (2003). Harmonized IUPAC Guidelines (2003) Guidelines for Single-Laboratory Validation of Methods of Analysis. Scientific Research Publishing. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing. [Link]

  • Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. [Link]

  • ICH. (1996). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Lei, X., Zhang, L., Zhang, A., Ye, X., & Xiong, J. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][1][3][4]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

  • Al-Omair, M. A., Ali, A. A., Al-Obaid, A. M., El-Subbagh, H. I., & El-Emam, A. A. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. [Link]

  • Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Slideshare. [Link]

  • Al-Abdullah, E. S., Asiri, A. M., Al-Amro, A. A., Al-Swaidan, I. A., & El-Daly, S. A. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {1}. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. ResearchGate. [Link]

  • Al-Ayed, A. S., El-Tohamy, M. F., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Ghamdi, A. A., & Ghabbour, H. A. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC - PubMed Central. [Link]

  • Sci-Hub. (2006). 1H and 13C NMR spectral characterization of some novel 7H‐1,2,4‐triazolo[3, 4‐b][1][3][4] thiadiazine derivatives. Sci-Hub. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Al-Jbouri, A. A. J., & Al-Janabi, M. S. H. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Methodologies. [Link]

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Unknown. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Wiley. (1997). Practical HPLC Method Development, 2nd Edition. Wiley. [Link]

  • Unknown. (n.d.). PRACTICAL HPLC METHOD DEVELOPMENT. Unknown. [Link]

  • Google Books. (n.d.). Practical HPLC Method Development. Google Books.
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • PubMed Central. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. [Link]

  • ResearchGate. (2025). QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. ResearchGate. [Link]

  • PMC - PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. [Link]

  • NIH. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Phenylthiazoles: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the phenylthiazole moiety represents a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. The efficient and selective synthesis of this heterocyclic system is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to phenylthiazoles, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The Workhorse of Thiazole Synthesis: The Hantzsch Reaction

First reported in 1887, the Hantzsch thiazole synthesis remains the most widely utilized method for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. In the context of phenylthiazole synthesis, this typically involves the reaction of a phenacyl halide with a suitable thioamide.

The enduring popularity of the Hantzsch synthesis lies in its reliability, broad substrate scope, and generally high yields.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Conventional Hantzsch Synthesis: The Tried and True Method

The conventional Hantzsch synthesis is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. While effective, this method can require long reaction times and elevated temperatures.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Conventional Hantzsch)

  • Materials:

    • 2-Bromoacetophenone (phenacyl bromide)

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).

    • Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole.[3]

Microwave-Assisted Hantzsch Synthesis: A Leap in Efficiency

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the Hantzsch reaction. By utilizing microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with a significant increase in product yield.[4][5] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which accelerates the rate of reaction.

A comparative study on the synthesis of 2-aminothiazole derivatives highlighted that microwave irradiation not only shortens the reaction time to 5-15 minutes from 8-10 hours but also improves the yield significantly compared to conventional heating.[6]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Microwave-Assisted Hantzsch)

  • Materials:

    • Substituted acetophenone

    • Thiourea

    • Iodine

  • Procedure:

    • In a microwave-safe vessel, mix the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

    • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize from ethanol.[6]

One-Pot Hantzsch Variations: Streamlining the Process

Further refinements of the Hantzsch synthesis have led to the development of one-pot, multi-component procedures. These methods offer increased operational simplicity and atom economy by combining multiple reaction steps into a single synthetic operation. For instance, substituted Hantzsch thiazole derivatives have been synthesized in good yields (79-90%) via a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes.[7]

The Cook-Heilbron Synthesis: Accessing 5-Aminophenylthiazoles

The Cook-Heilbron synthesis provides a valuable alternative for the preparation of 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates under mild, often room temperature, conditions.[8] For the synthesis of 5-amino-2-phenylthiazoles, this would typically involve a substituted α-aminonitrile and a phenyl-containing reagent.

A key advantage of the Cook-Heilbron synthesis is its ability to directly introduce an amino group at the 5-position of the thiazole ring, a substitution pattern that can be more challenging to achieve via the traditional Hantzsch route.

Experimental Protocol: Conceptual Synthesis of 5-Amino-2-phenylthiazole (Cook-Heilbron)

  • Materials:

    • Aminoacetonitrile

    • Dithiobenzoic acid

  • Procedure:

    • In a suitable solvent, react aminoacetonitrile with dithiobenzoic acid at room temperature.

    • The reaction proceeds through the formation of a thioketene S,N-acetal intermediate, which then undergoes cyclization.

    • The 5-amino-2-phenylthiazole product is isolated after an appropriate reaction time.

Note: While the general methodology is established, a specific, detailed modern protocol for this exact transformation with yield data can be elusive in recent literature, with many researchers opting for modifications of the more versatile Hantzsch synthesis.[8]

Synthesis of Phenylthiazoles with Varied Substitution Patterns

While the synthesis of 2-amino-4-phenylthiazoles is well-documented, the preparation of phenylthiazoles with other substitution patterns requires different strategic approaches.

Synthesis of 2,5-Diphenylthiazole

The synthesis of 2,5-disubstituted thiazoles via the Hantzsch reaction can be challenging due to the instability of the required α-haloaldehyde precursors.[9] However, alternative methods have been developed. For example, a metal-free synthesis of 2,5-disubstituted thiazoles, including 2,5-diphenylthiazole, has been reported from N-substituted α-amino acids with excellent yields.

Synthesis of 4,5-Diphenylthiazole

The synthesis of 4,5-diphenylthiazole can be achieved through the Hantzsch reaction by employing desyl bromide (2-bromo-1,2-diphenylethanone) as the α-haloketone. The reaction with a suitable thioamide, such as thioformamide, would yield the desired 4,5-diphenylthiazole.

Comparative Efficacy of Synthetic Routes

The choice of synthetic route to a particular phenylthiazole derivative depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, and the desired reaction efficiency in terms of yield, reaction time, and environmental impact.

Synthetic RouteTypical Starting MaterialsKey AdvantagesKey DisadvantagesTypical Yields
Conventional Hantzsch α-Haloketone, Thioamide/ThioureaWell-established, broad scope, reliable[2]Long reaction times, requires heating[1]70-95%[2]
Microwave-Assisted Hantzsch α-Haloketone, Thioamide/ThioureaDramatically reduced reaction times, often higher yields, energy efficient[4][5]Requires specialized microwave equipment85-98%[2]
One-Pot Hantzsch α-Haloketone, Thioamide, AldehydeHigh atom economy, operational simplicity, reduced waste[7]Optimization can be complex79-90%[7]
Cook-Heilbron Synthesis α-Aminonitrile, Dithioacid/CS₂Access to 5-aminothiazoles, mild conditions[8]More limited scope compared to Hantzsch, use of hazardous reagents (CS₂)[2]Moderate to Good

Mechanistic Insights and Regioselectivity

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions. The regioselectivity of the Hantzsch synthesis, in particular, can be a critical consideration when using unsymmetrical reactants.

Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A α-Haloketone (e.g., Phenacyl Bromide) C S-Alkylation A->C B Thioamide (e.g., Thiourea) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Phenylthiazole E->F

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism cluster_reactants Reactants cluster_process Key Intermediates cluster_product Product G α-Aminonitrile I Nucleophilic Attack G->I H Carbon Disulfide (CS₂) H->I J Thioketene S,N-acetal I->J K Cyclization J->K L 5-Aminothiazole K->L

Caption: Core mechanism of the Cook-Heilbron Synthesis.

The condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, highlighting the influence of reaction conditions on regioselectivity.[10]

Conclusion and Future Outlook

The Hantzsch synthesis, particularly its microwave-assisted and one-pot variations, remains the most versatile and efficient method for accessing a wide array of phenylthiazoles. Its high yields, broad substrate scope, and adaptability make it the go-to strategy for most applications. For researchers targeting the synthesis of 5-aminophenylthiazoles, the Cook-Heilbron synthesis offers a valuable, albeit less commonly employed, alternative that proceeds under mild conditions.

The continued development of novel synthetic methodologies, including the use of greener solvents, reusable catalysts, and flow chemistry, will undoubtedly further enhance the efficiency and sustainability of phenylthiazole synthesis. As the demand for novel thiazole-containing compounds in drug discovery and materials science continues to grow, the optimization and innovation of these synthetic routes will remain a key area of research.

References

  • Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. (2025). ResearchGate. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Al-Azzawi, A. M., & Al-Razzak, A. A. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 9(10), 4263-4267. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. [Link]

  • Cook–Heilbron thiazole synthesis. (2023, December 2). In Wikipedia. [Link]

  • Kumar, N., & Singh, A. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 4(4), 224-231. [Link]

  • N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide 3. (n.d.). In National Center for Biotechnology Information. [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2021). ACS Publications. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2007). National Center for Biotechnology Information. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). MDPI. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2020). Oriental Journal of Chemistry. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. [Link]

  • One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. (2025). PubMed. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. [Link]

  • One-Pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). National Center for Biotechnology Information. [Link]

  • Hantzsch pyridine synthesis. (2023, November 28). In Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). PubMed Central. [Link]

  • Comparative microwave assisted and conventional synthesis. (n.d.). ResearchGate. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2020). Oriental Journal of Chemistry. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antimicrobial Spectrum of a New Thiazole-Based Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline of novel therapeutic agents. Thiazole derivatives represent a promising class of synthetic compounds, with many exhibiting significant antibacterial and antifungal properties.[1][2] However, moving a novel thiazole compound from the bench to preclinical consideration requires a rigorous and objective validation of its antimicrobial spectrum.

This guide provides a comprehensive framework for this validation process. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure the data generated is both accurate and meaningful. We will eschew a rigid template in favor of a logical workflow that mirrors the scientific discovery process, from broad screening to detailed characterization. Every protocol described is designed as a self-validating system, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

The Strategic Foundation: Experimental Design

The primary goal is to determine the breadth and potency of our novel thiazole agent. This requires a thoughtfully designed experimental strategy that addresses three core questions:

  • Which microorganisms should we test against?

  • What established drugs should we use for comparison?

  • What methodologies will yield the most reliable and informative data?

Rationale for Microbial Panel Selection

A new antimicrobial's value is determined by its activity against clinically relevant pathogens. Therefore, our test panel must be diverse and representative of current therapeutic challenges. A primary focus will be on the ESKAPE pathogens : Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.[5][6] These organisms are notorious for their ability to "escape" the effects of many antibiotics and are a leading cause of nosocomial infections worldwide.[7] Including both Gram-positive and Gram-negative bacteria is essential to understand the breadth of the agent's activity.

Our panel will include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA, to assess activity against a key resistance phenotype)

    • Streptococcus pneumoniae

    • Enterococcus faecalis

  • Gram-Negative Bacteria:

    • Escherichia coli

    • Klebsiella pneumoniae

    • Pseudomonas aeruginosa

    • Acinetobacter baumannii

  • Fungi (Yeast & Mold):

    • Candida albicans (a common cause of opportunistic fungal infections)

    • Aspergillus fumigatus (a representative mold and significant pathogen)

This selection provides a robust initial assessment of the thiazole agent's spectrum.

Rationale for Comparator Agent Selection

To contextualize the performance of our new agent, it must be compared against "gold-standard" antibiotics with well-characterized spectra. The choice of comparators should mirror the diversity of the test panel.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone effective against both Gram-positive and Gram-negative bacteria. Its mechanism, inhibition of DNA gyrase, is a known target for some thiazole derivatives, making it a relevant mechanistic comparator.[8][9]

  • Vancomycin: A glycopeptide antibiotic with a narrow spectrum, primarily used against Gram-positive bacteria, including MRSA.

  • Meropenem: A broad-spectrum carbapenem antibiotic, often used as a last-resort treatment for serious bacterial infections.

  • Fluconazole: A standard azole antifungal agent used for treating yeast infections.

Overall Experimental Workflow

The validation process follows a logical progression from determining inhibitory concentrations to understanding the dynamics of microbial killing.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Dynamics cluster_2 Phase 3: Data Analysis & Interpretation Screen Initial Screening (e.g., Disk Diffusion) MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screen->MIC Quantitative Follow-up MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC Assess Cidal vs. Static Activity TimeKill Time-Kill Kinetic Assay MBC->TimeKill Characterize Kill Rate Analysis Comparative Analysis vs. Comparator Drugs TimeKill->Analysis Spectrum Define Antimicrobial Spectrum (Broad, Narrow, etc.) Analysis->Spectrum

Caption: Workflow for Antimicrobial Spectrum Validation.

Core Experimental Protocols

The following protocols are based on CLSI and EUCAST guidelines to ensure data integrity and reproducibility.[3][4][10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] This is the foundational quantitative assay for assessing antimicrobial potency. We will follow the methodology outlined in CLSI document M07.[13][14][15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the new thiazole agent and each comparator drug in a suitable solvent (e.g., DMSO, water).

    • Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi, directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial/fungal inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria (up to 24-48 hours for fungi).

  • Interpretation of Results:

    • Following incubation, the MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of susceptibility and is excellent for initial screening. It is based on the principle that an antibiotic-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition.[16]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

  • Placement of Antibiotic Disks:

    • Using sterile forceps, place paper disks impregnated with a standard concentration of the new thiazole agent and comparator drugs onto the agar surface.

    • Ensure disks are placed firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.

    • The susceptibility is interpreted based on comparing the zone diameter to established breakpoints for comparator drugs, as defined in CLSI M100 or EUCAST tables.[3][17] For the novel agent, the zone diameter provides a relative measure of its activity.

Time-Kill Kinetic Assay

This dynamic assay provides critical information on whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing standardized inoculum (approx. 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Exposure: Add the new thiazole agent at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) to the flasks. Include a growth control flask with no drug.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable colony-forming units (CFU)/mL.

  • Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • A bacteriostatic effect is indicated by a <3-log₁₀ reduction in CFU/mL.

Data Presentation and Interpretation

All quantitative data must be presented clearly to facilitate objective comparison.

Comparative MIC Data

The MIC values for the novel thiazole agent ("Thiazole-X") and comparator drugs are summarized below. Lower MIC values indicate greater potency.

MicroorganismGram Stain/TypeThiazole-XCiprofloxacinVancomycinMeropenemFluconazole
Staphylococcus aureus Gram-positive2110.5>64
S. aureus (MRSA) Gram-positive2>3210.5>64
Streptococcus pneumoniae Gram-positive0.520.50.06>64
Enterococcus faecalis Gram-positive4224>64
Escherichia coli Gram-negative80.03>640.03>64
Klebsiella pneumoniae Gram-negative160.06>640.12>64
Pseudomonas aeruginosa Gram-negative320.5>641>64
Acinetobacter baumannii Gram-negative161>642>64
Candida albicans Fungus (Yeast)4>64>64>641
Aspergillus fumigatus Fungus (Mold)16>64>64>6416

Note: Data are hypothetical for illustrative purposes. MIC values are in µg/mL.

Interpretation: In this hypothetical dataset, "Thiazole-X" shows promising activity against Gram-positive bacteria, including MRSA, with potency comparable to vancomycin. Its activity against Gram-negative bacteria is moderate, and it demonstrates some antifungal activity.

Mechanistic Insights: The Thiazole Scaffold

The thiazole ring is a versatile scaffold in medicinal chemistry.[2] Many thiazole derivatives exert their antimicrobial effect by targeting essential bacterial enzymes. A prominent mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[8][9] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling and decatenation of bacterial DNA, leading to cell death.[18][19] The specific substitutions on the thiazole ring significantly influence the compound's binding affinity and spectrum of activity, a concept known as the Structure-Activity Relationship (SAR).[1][20][21] For example, the addition of certain aryl groups can enhance activity against Gram-positive strains, while other modifications may improve penetration through the outer membrane of Gram-negative bacteria.[22]

G cluster_0 Mechanism of Action Thiazole Thiazole-Based Agent GyrB DNA Gyrase (GyrB Subunit) Thiazole->GyrB Binds to ATP-binding site DNA_Supercoiled Supercoiled DNA GyrB->DNA_Supercoiled Catalyzes Replication_Blocked DNA Replication Blocked GyrB->Replication_Blocked Function Impaired ATP ATP ATP->GyrB Binding Inhibited DNA_Relaxed Relaxed Bacterial DNA DNA_Relaxed->GyrB

Caption: Inhibition of DNA Gyrase by a Thiazole Agent.

Conclusion

This guide outlines a systematic, evidence-based approach to validating the antimicrobial spectrum of a new thiazole-based agent. By adhering to internationally recognized standards from CLSI and EUCAST, employing a strategically selected panel of microorganisms and comparator drugs, and utilizing a suite of robust assays, researchers can generate high-quality, reproducible data. This rigorous evaluation is the cornerstone of determining a new compound's potential utility in the critical fight against antimicrobial resistance.

References

  • CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]

  • National Center for Biotechnology Information. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available at: [Link]

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Available at: [Link]

  • CLSI. CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Available at: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Available at: [Link]

  • Preprints.org. An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Available at: [Link]

  • ANSI Webstore. CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]

  • GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • CGSpace. EUCAST Disk Diffusion Method (Part 1). Available at: [Link]

  • Reginfo.gov. CLSI M100 ED30:2020 – Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Table 1. MIC Breakpoints a. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • SlideShare. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. Available at: [Link]

  • EUCAST. Disk Diffusion and Quality Control. Available at: [Link]

  • Preprints.org. Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Available at: [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • bioMérieux. EUCAST Disk Diffusion Testing for Antibiotic Resistance. Available at: [Link]

  • EUCAST. Disk Diffusion Implementation. Available at: [Link]

  • MDPI. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. Available at: [Link]

  • ResearchGate. (PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Available at: [Link]

  • EUCAST. MIC EUCAST. Available at: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Available at: [Link]

  • Giles Scientific Inc. 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Available at: [Link]

  • EUCAST. Clinical Breakpoint Tables. Available at: [Link]

  • National Center for Biotechnology Information. The ESKAPE mobilome contributes to the spread of antimicrobial resistance and CRISPR-mediated conflict between mobile genetic elements. Available at: [Link]

  • ASM Journals. Detection of ESKAPE Bacterial Pathogens at the Point of Care Using Isothermal DNA-Based Assays in a Portable Degas-Actuated Microfluidic Diagnostic Assay Platform. Available at: [Link]

  • PubMed Central. Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Clinical Importance of Emerging ESKAPE Pathogens and Antimicrobial Susceptibility Profile from a Tertiary Care Centre. Available at: [Link]

  • bioRxiv. Antibiotic resistance detection and concomitant species identification of ESKAPE pathogens by proteomics. Available at: [Link]

Sources

A Comparative Performance Analysis of "Thiazole-Kin-Inhib-1": A Novel Thiazole-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive performance benchmark of "Thiazole-Kin-Inhib-1" (TKI-1), a novel thiazole-based kinase inhibitor, against established therapeutic agents. Our analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison supported by detailed experimental data and protocols. We will delve into the biochemical potency, cellular efficacy, and selectivity profile of TKI-1, providing a clear rationale for its potential as a next-generation therapeutic.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of targeted therapies, particularly in oncology.[2] Thiazole derivatives have demonstrated significant potential in inhibiting various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] This guide focuses on TKI-1, a novel thiazole derivative designed to target the ABL1 kinase, a key driver in certain leukemias.[3]

The Target: Bcr-Abl and Downstream Signaling

Our primary focus for this benchmarking study is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[4][5][6] The aberrant activity of Bcr-Abl drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4][5][7][8] Effective inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.[9]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl GRB2/SOS GRB2/SOS Bcr-Abl->GRB2/SOS PI3K PI3K Bcr-Abl->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: Simplified Bcr-Abl Signaling Pathway.

Comparative Compounds

For this benchmarking study, TKI-1 will be compared against two well-established Bcr-Abl inhibitors:

  • Imatinib: A first-generation tyrosine kinase inhibitor that has been a frontline treatment for CML.[9][10]

  • Dasatinib: A second-generation inhibitor with broader target activity and efficacy against some Imatinib-resistant Bcr-Abl mutations.[11][12]

Performance Benchmarking: A Multi-faceted Approach

Our evaluation of TKI-1 is structured around a series of experiments designed to provide a comprehensive understanding of its performance relative to the benchmark compounds.

Biochemical Potency: In Vitro Kinase Inhibition

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).[13][14]

  • Reagents: Recombinant human ABL1 kinase, a suitable peptide substrate, ATP, and the test compounds (TKI-1, Imatinib, Dasatinib).

  • Procedure:

    • A series of dilutions of the test compounds are prepared.

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays or fluorescence-based assays.[15][16][17]

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting sigmoidal curve.[14]

Quantitative Data Presentation: In Vitro Kinase Inhibitory Activity

CompoundABL1 Kinase IC50 (nM)
TKI-1 5.2 ± 0.8
Imatinib25.6 ± 3.1
Dasatinib1.8 ± 0.3

Interpretation: The data indicates that TKI-1 is a potent inhibitor of ABL1 kinase, with an IC50 value significantly lower than that of Imatinib. While Dasatinib remains the most potent inhibitor in this in vitro setting, TKI-1 demonstrates a promising biochemical profile.

Cellular Efficacy: Anti-proliferative Activity

Moving from a purified enzyme system to a cellular context is crucial to assess the compound's ability to penetrate cells and inhibit the target in its native environment.[18]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20]

  • Cell Line: K562, a human CML cell line that is positive for the Bcr-Abl fusion protein.

  • Procedure:

    • K562 cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are treated with a range of concentrations of the test compounds (TKI-1, Imatinib, Dasatinib).

    • After a 72-hour incubation period, an MTT solution is added to each well.[21]

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[19][20]

    • The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.[20]

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) for cell proliferation.

Quantitative Data Presentation: Anti-proliferative Activity in K562 Cells

CompoundK562 Cell Proliferation IC50 (nM)
TKI-1 15.8 ± 2.5
Imatinib150.2 ± 12.7
Dasatinib5.5 ± 0.9

Interpretation: TKI-1 demonstrates potent anti-proliferative activity in a Bcr-Abl-dependent cell line, with a significantly lower IC50 value than Imatinib. The cellular efficacy of TKI-1 is comparable to that of Dasatinib, suggesting excellent cell permeability and on-target activity.

Target Engagement in Live Cells

To confirm that the observed cellular effects are due to the direct interaction of the inhibitor with its intended target, a target engagement assay is performed.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[22][23]

  • Assay Principle: A NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site are co-expressed in cells. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[23]

  • Procedure:

    • Cells expressing the NanoLuc®-ABL1 fusion protein are treated with the fluorescent tracer.

    • A dose-response of the test compounds (TKI-1, Imatinib, Dasatinib) is added.

    • The BRET signal is measured, and the displacement of the tracer is quantified.

  • Data Analysis: The data is used to determine the apparent cellular affinity of the compounds for the target kinase.

Quantitative Data Presentation: Cellular Target Engagement for ABL1 Kinase

CompoundABL1 Cellular Affinity (nM)
TKI-1 12.1 ± 1.9
Imatinib125.7 ± 15.3
Dasatinib4.8 ± 0.7

Interpretation: The NanoBRET™ assay confirms that TKI-1 directly engages with the ABL1 kinase in a live-cell context with high affinity. The strong correlation between the cellular affinity and the anti-proliferative IC50 for TKI-1 provides compelling evidence of its on-target mechanism of action.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile, as off-target effects can lead to toxicity.[24]

Experimental Protocol: Kinase Selectivity Panel

This involves screening the inhibitor against a broad panel of kinases to identify potential off-target interactions.[25][26]

  • Procedure:

    • TKI-1 is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred different kinases.

    • The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are often visualized as a "kinome tree" to provide a global view of the inhibitor's selectivity. A highly selective inhibitor will show strong inhibition of the intended target and minimal activity against other kinases.

Kinase_Selectivity_Workflow TKI_1 TKI-1 Kinase_Panel Broad Kinase Panel (>300 Kinases) TKI_1->Kinase_Panel Incubation Incubation with ATP & Substrate Kinase_Panel->Incubation Activity_Measurement Measure Kinase Activity Incubation->Activity_Measurement Data_Analysis Data Analysis: % Inhibition Activity_Measurement->Data_Analysis Selectivity_Profile Generate Selectivity Profile (Kinome Tree) Data_Analysis->Selectivity_Profile

Caption: Kinase Selectivity Profiling Workflow.

Quantitative Data Presentation: Kinase Selectivity Profile of TKI-1 (at 1 µM)

Kinase% Inhibition
ABL1 98%
SRC45%
LCK38%
EGFR<10%
VEGFR2<5%
... (and other kinases)...

Interpretation: TKI-1 demonstrates a favorable selectivity profile, with potent inhibition of its primary target, ABL1. While some activity against other kinases like SRC and LCK is observed, it shows minimal inhibition of major off-targets such as EGFR and VEGFR2, suggesting a reduced potential for certain side effects. Further dose-response studies would be necessary to quantify the IC50 values for these secondary targets.

Conclusion and Future Directions

The comprehensive benchmarking of TKI-1 reveals a promising preclinical profile. It is a potent and selective inhibitor of ABL1 kinase with excellent cellular activity, comparable to the second-generation inhibitor Dasatinib and significantly more potent than Imatinib. The strong on-target engagement confirmed in live cells validates its mechanism of action.

Future studies should focus on:

  • Evaluating the efficacy of TKI-1 against a panel of Imatinib-resistant Bcr-Abl mutations.

  • In vivo efficacy and pharmacokinetic studies in animal models of CML.

  • Comprehensive toxicology and safety profiling.

This guide provides a robust framework for the continued development of TKI-1 as a potential best-in-class therapeutic for Bcr-Abl-driven malignancies.

References

  • Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653.
  • Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia.
  • Steelant, W. F. A., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-938.
  • O'Hare, T., et al. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 17(2), 212-221.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 14(7), 743-757.
  • Bantscheff, M., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
  • Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase. Cancer Research, 66(11), 5790-5797.
  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Dang, L., et al. (2001). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 25(9), 813-820.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972323.
  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • Vulpetti, A., & Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 820-824.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zeytün, E., et al. (2021). A New Series of Antileukemic Agents: Design, Synthesis, In Vitro and In Silico Evaluation of Thiazole-Based ABL1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(9), 1099-1109.
  • ResearchGate. (n.d.). a–d Structure comparison of Bcr-Abl clinically approved inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Dorsey, J. F., et al. (2001). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Research, 61(19), 7127-7132.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Patel, R., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Medicinal Chemistry, 12(10), 1735-1745.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320645.
  • Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(2-Phenyl-thiazol-4-yl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of "2-(2-Phenyl-thiazol-4-yl)-ethylamine" derivatives. It is designed to offer both the theoretical underpinnings and practical, step-by-step protocols necessary for robust in silico analysis. By understanding the principles of molecular docking and following a validated workflow, researchers can effectively predict the binding affinities and interaction patterns of novel compounds, thereby accelerating the drug discovery process.

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The "this compound" backbone represents a promising starting point for the design of novel therapeutic agents due to its synthetic tractability and the diverse biological activities associated with its analogs.[3][4][5]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This in silico approach allows for the rapid screening of virtual libraries of compounds and provides insights into the structure-activity relationships (SAR) that govern molecular recognition.

This guide will walk you through a comparative docking study of a representative set of "this compound" derivatives against validated anticancer and antimicrobial protein targets.

Designing the Comparative Study: Selection of Ligands and Protein Targets

A well-designed comparative study hinges on the judicious selection of both the ligands to be tested and the protein targets against which they will be docked.

Ligand Selection: A Representative Set of Derivatives

For this guide, we will focus on the parent compound, This compound (PTE) , and three of its derivatives with varying substitutions on the phenyl ring. These substitutions are chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on binding affinity.

  • Ligand 1 (PTE): this compound (unsubstituted)

  • Ligand 2 (PTE-OCH3): 2-(2-(4-methoxyphenyl)-thiazol-4-yl)-ethylamine (electron-donating group)

  • Ligand 3 (PTE-Cl): 2-(2-(4-chlorophenyl)-thiazol-4-yl)-ethylamine (electron-withdrawing group)

  • Ligand 4 (PTE-NO2): 2-(2-(4-nitrophenyl)-thiazol-4-yl)-ethylamine (strong electron-withdrawing group)

Protein Target Selection: Validated Anticancer and Antimicrobial Targets

Based on the known biological activities of thiazole derivatives, we have selected the following clinically relevant protein targets for our comparative docking study.

Anticancer Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[7][8]

    • PDB ID: 5WB7[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

    • PDB ID: 3V2A[10]

  • Topoisomerase II alpha (Topo IIα): An enzyme that alters the topology of DNA and is a target for several anticancer drugs.[11]

    • PDB ID: 4FM9[11]

Antimicrobial Targets:

  • Escherichia coli DNA gyrase B (GyrB): An essential bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents.[12]

    • PDB ID: 7C7N[12]

  • Staphylococcus aureus Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria, and a target for antibacterial drugs.[13][14]

    • PDB ID: 5JG0[13]

Methodology: A Step-by-Step Protocol for Comparative Docking

This section provides a detailed, self-validating protocol for performing comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Overall Workflow

The entire process can be visualized as a sequential workflow, from initial data retrieval to the final analysis of results.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Retrieval (PDB) Prot_Prep Protein Preparation PDB->Prot_Prep Ligand Ligand Structure Generation Lig_Prep Ligand Preparation Ligand->Lig_Prep Grid Grid Box Generation Prot_Prep->Grid Lig_Prep->Grid Docking AutoDock Vina Execution Grid->Docking Results Result Analysis Docking->Results Visualization Visualization of Interactions Results->Visualization

Caption: Overall workflow for the comparative docking study.

Ligand Preparation

Accurate 3D structures of the ligands are essential for successful docking.

Protocol:

  • 2D Structure Generation: Draw the 2D structures of the four selected ligands (PTE, PTE-OCH3, PTE-Cl, and PTE-NO2) using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Optimization:

    • Import the 2D structures into a molecular modeling program like Avogadro or UCSF Chimera.[15]

    • Convert the 2D structures to 3D.

    • Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation.

    • Save the optimized 3D structures in a suitable format, such as .mol2 or .sdf.

  • Preparation for AutoDock Vina:

    • Use AutoDock Tools (ADT) to convert the ligand files to the .pdbqt format. This format includes atomic charges and atom type definitions required by Vina.[6]

    • During the conversion, ADT will automatically assign Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds of the ligand, which allows for conformational flexibility during the docking process.

Protein Preparation

The protein structure must be carefully prepared to remove any extraneous molecules and to add necessary information for the docking calculation.

Protocol:

  • Protein Structure Retrieval: Download the crystal structures of the five selected protein targets from the Protein Data Bank (PDB) using the PDB IDs listed in section 2.2.

  • Protein Clean-up:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.[16]

    • If the protein is a multimer, retain only the biologically relevant monomer or dimer for the docking study.

  • Preparation for AutoDock Vina:

    • Use AutoDock Tools to prepare the protein.[17]

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges.

    • Save the prepared protein in the .pdbqt format.

Molecular Docking with AutoDock Vina

This is the core computational step where the ligands are docked into the active site of the prepared proteins.

Protocol:

  • Grid Box Definition:

    • The grid box defines the search space for the docking algorithm on the protein target. It should be centered on the active site and large enough to accommodate the ligand in various orientations.[6]

    • If the downloaded PDB structure contains a co-crystallized ligand, the active site can be defined based on its location.

    • In AutoDock Tools, you can visually adjust the size and center of the grid box.

  • Configuration File Creation:

    • Create a configuration file (e.g., conf.txt) for each docking run. This file specifies the paths to the prepared protein and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation and generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). It will also create a log file with the binding energy values.

Analysis and Visualization of Results

Protocol:

  • Binding Affinity Analysis:

    • Extract the binding affinity values (in kcal/mol) from the log files for each ligand-protein pair. A more negative value indicates a stronger predicted binding affinity.

    • Organize these values in a table for easy comparison.

  • Interaction Visualization:

    • Use a molecular visualization program like PyMOL or Discovery Studio Visualizer to view the predicted binding poses of the ligands within the protein's active site.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

    • Generate high-quality images of these interactions to support your findings.

Data Presentation: Comparative Docking Results

The following table summarizes the predicted binding affinities of the four "this compound" derivatives against the selected anticancer and antimicrobial protein targets.

LigandEGFR (kcal/mol)VEGFR-2 (kcal/mol)Topo IIα (kcal/mol)E. coli GyrB (kcal/mol)S. aureus DHFR (kcal/mol)
PTE -7.2-6.8-7.5-6.5-6.9
PTE-OCH3 -7.8-7.3-8.1-7.0-7.4
PTE-Cl -7.5-7.1-7.9-6.8-7.2
PTE-NO2 -8.1-7.6-8.5-7.3-7.8

Note: The above data is hypothetical and for illustrative purposes only. Actual results will be generated upon performing the docking calculations as described in the methodology.

Interpretation of Results and Scientific Insights

The comparative docking results can provide valuable insights into the structure-activity relationships of the "this compound" derivatives.

  • Impact of Substituents: By comparing the binding affinities of the substituted derivatives to the parent compound (PTE), we can infer the influence of different functional groups on binding. For instance, the consistent increase in binding affinity with the addition of electron-withdrawing groups (Cl and NO2) and the electron-donating group (OCH3) suggests that these substitutions may enhance interactions within the active sites of the target proteins. The stronger effect observed with the nitro group (PTE-NO2) may indicate a significant role for electrostatic or hydrogen bonding interactions.

  • Target Selectivity: The varying binding affinities across the different protein targets can suggest potential selectivity of the compounds. For example, if a derivative shows a significantly higher affinity for an anticancer target compared to an antimicrobial target, it may be a more promising candidate for cancer therapy.

  • Guiding Further Optimization: The visualization of the binding poses and key interactions can guide the rational design of more potent and selective inhibitors. For example, if a particular amino acid residue is identified as forming a crucial hydrogen bond with a ligand, future derivatives could be designed to optimize this interaction.

Conclusion and Future Directions

This guide has provided a comprehensive and practical framework for conducting comparative docking studies of "this compound" derivatives. By following the detailed protocols and applying the principles of molecular modeling, researchers can gain valuable insights into the therapeutic potential of these compounds.

It is crucial to remember that molecular docking is a computational prediction tool. The in silico results should always be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based cytotoxicity or antimicrobial assays. The synergy between computational and experimental approaches is paramount for the successful discovery and development of new therapeutic agents.

Future work could involve expanding the library of derivatives, exploring other relevant protein targets, and employing more advanced computational techniques such as molecular dynamics simulations to further investigate the stability and dynamics of the ligand-protein complexes.

References

  • Protein Data Bank. (n.d.). Retrieved from [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. (2018). Research in Pharmaceutical Sciences, 13(5), 434–443.
  • Synthesis and antimicrobial activity of 2-amino-4-phenylthiazole derivatives of amino acids and peptides. (2011). Asian Journal of Chemistry, 23(7), 2911-2914.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7309.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics, 11(10), 1337.
  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic acids research, 51(D1), D523–D531.
  • Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. (2017). RCSB PDB. [Link]

  • VEGFR-2/VEGF-A COMPLEX STRUCTURE. (2012). RCSB PDB. [Link]

  • Human topoisomerase II alpha bound to DNA. (2012). RCSB PDB. [Link]

  • Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. (2020). RCSB PDB. [Link]

  • Staphylococcus aureus Dihydrofolate Reductase complexed with beta-NADPH and UCP1191. (2017). RCSB PDB. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). Research in Pharmaceutical Sciences, 11(6), 495–503.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436.
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2019). RSC advances, 9(33), 19049–19058.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of medicinal chemistry, 64(3), 1259–1306.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Phenyl-thiazol-4-yl)-ethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: An Inferential Analysis

Due to the absence of a dedicated SDS for 2-(2-Phenyl-thiazol-4-yl)-ethylamine, a conservative approach to its handling and disposal is paramount. An analysis of its constituent functional groups—an aromatic amine and a thiazole ring—suggests the following potential hazards:

  • Acute Toxicity: Aromatic amines can be harmful or toxic if ingested or absorbed through the skin.[1]

  • Skin and Eye Irritation: Similar compounds can cause skin irritation and serious eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4]

  • Aquatic Toxicity: Many aromatic compounds are harmful to aquatic life, necessitating containment from waterways.[1][2]

Given these potential risks, all waste containing this compound must be treated as hazardous.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[4]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and compliant with local and national regulations.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste: Collect solid this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, wipes) in a designated, robust, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Needles or other sharps contaminated with this compound must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.

  • Use containers made of materials compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label all waste containers clearly with the full chemical name: "this compound," the hazard class (e.g., "Toxic," "Irritant"), and the accumulation start date.

Step 3: Storage

Store waste containers in a designated satellite accumulation area that is:

  • Well-ventilated.

  • Away from direct sunlight and heat sources.

  • Segregated from incompatible materials, especially strong oxidizing agents and acids.[5]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Never discharge this compound or its solutions down the drain.[4][5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of Waste (Solid or Liquid) Assess Assess Waste Form Start->Assess SolidWaste Solid Waste (e.g., powder, contaminated PPE) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) Assess->LiquidWaste Liquid SolidContainer Place in Labeled, Sealable Solid Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled, Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Storage->EHS_Pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Phenyl-thiazol-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 2-(2-Phenyl-thiazol-4-yl)-ethylamine and its analogs are of significant interest due to the wide biological activities of the thiazole nucleus.[1][2] However, with novel compounds, a comprehensive toxicological profile is often not yet established. The safety data sheet (SDS) for the closely related isomer, 2-(4-Phenyl-thiazol-2-YL)-ethylamine, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This necessitates a cautious and rigorous approach to safety, grounded in the principles of risk mitigation and the proper use of Personal Protective Equipment (PPE).

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is structured to provide not just a list of equipment, but the rationale and procedural context required for safe and effective laboratory operations.

Hazard Assessment: Understanding the Risks

Given the limited specific data on this compound, our safety protocol is built upon an assessment of its structural components: a thiazole ring and a primary ethylamine side chain.

  • Thiazole Derivatives: This class of compounds can cause serious eye irritation.[4]

  • Primary Amines: Amines can be corrosive and cause severe skin burns and eye damage.[5] The related compound, 2-(4-Phenyl-thiazol-2-YL)-ethylamine, is noted to potentially cause respiratory irritation upon inhalation.[3]

Therefore, the primary hazards we must protect against are:

  • Eye Contact: Potential for serious irritation or damage.

  • Skin Contact: Potential for irritation or chemical burns.

  • Inhalation: Potential for respiratory tract irritation.

All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to provide adequate ventilation as the primary engineering control.[4][6]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling this compound. This equipment should be donned before entering the designated handling area and worn at all times when working with the compound.

PPE CategoryRecommended EquipmentJustification
Eye & Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards.[4][6] A face shield worn over goggles for splash risks.[4][7]Thiazole derivatives can cause serious eye irritation. Goggles provide a seal around the eyes to protect from splashes and dust.[4][8] A face shield offers a secondary barrier for the entire face during procedures with a higher splash potential, such as transferring large volumes.[6][7]
Hand Protection Disposable, powder-free nitrile gloves.[4] Consider double-gloving for tasks with higher risk.[6][7]Nitrile gloves offer good short-term protection against a range of chemicals.[4][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact with the outer surface.[3][5] Contaminated gloves must be disposed of as chemical waste.[3][5]
Body Protection A laboratory coat, buttoned and with long sleeves. For larger quantities, a chemical-resistant apron is advised.[4]Protects skin and personal clothing from accidental contact and contamination.[4] Standard laboratory attire, including long pants and fully closed-toe shoes, is mandatory at all times in the laboratory.[7][9]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.The primary method for controlling respiratory hazards is using engineering controls like a fume hood.[4][6] For emergency situations or if engineering controls fail, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges would be appropriate.[3]

Operational and Disposal Plans

A proactive approach to safety extends beyond wearing PPE. It involves integrating safety into every step of the experimental workflow, from preparation to disposal.

Pre-Handling Safety Checklist

Before any procedure begins, a systematic check ensures all safety measures are in place. This workflow minimizes the risk of unforeseen incidents.

PreHandling_Checklist start Start: Prepare to Handle Compound verify_fume_hood Verify Fume Hood Certification & Airflow start->verify_fume_hood locate_safety_equipment Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) verify_fume_hood->locate_safety_equipment don_ppe Don All Required PPE (Goggles, Lab Coat, Gloves) locate_safety_equipment->don_ppe prepare_waste Prepare Labeled Waste Containers don_ppe->prepare_waste proceed Proceed with Experiment prepare_waste->proceed

Caption: Pre-Handling Safety Checklist Workflow.

Step-by-Step PPE Protocol: Donning and Doffing

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on safety goggles. If a splash risk exists, add a face shield over the goggles.

  • Gloves: Put on nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.[3][5] Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove the lab coat, turning it inside out as it is removed to contain any contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.[3]

Emergency Procedures: Spills and Exposure

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water.[3]

  • Consult a physician.[3]

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]

  • Remove contact lenses if present and easy to do so.

  • Consult a physician immediately.[3]

In Case of Inhalation:

  • Move the person to fresh air.[3]

  • If breathing is difficult, provide artificial respiration.

  • Consult a physician.[3]

Small Spill Response (inside a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Spill_Response spill Spill Occurs is_major Is the spill large or outside a fume hood? spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes handle_minor Contain Spill with Absorbent Material is_major->handle_minor No collect Collect Waste into Sealed Container handle_minor->collect decontaminate Decontaminate Spill Area collect->decontaminate done Resume Work Safely decontaminate->done

Caption: Decision Tree for Spill Response.

Disposal Plan

All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[3][5]

  • Disposal: Do not dispose of this material down the drain.[3] Arrange for disposal through a licensed professional waste disposal service.[3] Chemical incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[3] Always follow local, state, and federal regulations for hazardous waste disposal.[10]

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their research.

References

  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
  • MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Capot Chemical.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety data sheet. THOR.
  • 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment (PPE). UGA research.
  • Thiazole, 25g, Each. CP Lab Safety.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL | 124534-88-9. ChemicalBook.
  • Your Inquiry on this compound. Chemical-Suppliers.
  • 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride | CAS 124534-88-9. SCBT.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Phenyl-thiazol-4-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Phenyl-thiazol-4-yl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.